molecular formula C9H10BrClO B3057355 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene CAS No. 796098-78-7

1-(2-Bromoethoxy)-2-chloro-4-methylbenzene

Cat. No.: B3057355
CAS No.: 796098-78-7
M. Wt: 249.53 g/mol
InChI Key: SHPHWNDJPSTHTL-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-2-chloro-4-methylbenzene is a useful research compound. Its molecular formula is C9H10BrClO and its molecular weight is 249.53 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethoxy)-2-chloro-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-7-2-3-9(8(11)6-7)12-5-4-10/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPHWNDJPSTHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651060
Record name 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796098-78-7
Record name 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and predicted reactivity of 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene (CAS No: 26378-21-2). In the absence of extensive published experimental data for this specific compound, this document leverages established principles of organic chemistry and data from analogous structures to offer a predictive yet scientifically grounded resource for researchers, scientists, and professionals in drug development and chemical synthesis. The guide details a robust synthetic protocol, predicts key spectroscopic signatures for characterization, and explores the molecule's potential for further chemical modification.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic ether. Its structure combines a bromoalkoxy chain and a substituted benzene ring, making it a potentially versatile intermediate in organic synthesis.

PropertyValueSource
CAS Number 26378-21-2BLDpharm[1]
Molecular Formula C₉H₁₀BrClOPubChemLite[2]
Molecular Weight 249.53 g/mol PubChemLite[2]
IUPAC Name 1-(2-bromoethoxy)-4-chloro-2-methylbenzenePubChemLite[2]
SMILES CC1=C(C=C(Cl)C=C1)OCCBrPubChemLite[2]
InChI InChI=1S/C9H10BrClO/c1-7-3-4-8(11)5-9(7)12-6-2-10/h3-5H,2,6H2,1H3PubChemLite[2]
InChIKey SAYMXFPRQVLVEO-UHFFFAOYSA-NPubChemLite[2]
Predicted XlogP 4.5PubChemLite[2]
Physical State Predicted: Liquid or low-melting solidInferred
Boiling Point Predicted: >250 °CInferred
Melting Point Not available
Solubility Predicted: Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water.Inferred

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide in an alkyl halide by a phenoxide ion. In this case, the synthesis proceeds by the reaction of 4-chloro-2-methylphenol with an excess of 1,2-dibromoethane in the presence of a base.

Synthetic Workflow

G cluster_reactants Reactants cluster_process Process cluster_products Products phenol 4-Chloro-2-methylphenol deprotonation Deprotonation of Phenol phenol->deprotonation dibromoethane 1,2-Dibromoethane (Excess) sn2 SN2 Attack dibromoethane->sn2 base Base (e.g., K₂CO₃, NaOH) base->deprotonation deprotonation->sn2 Forms Phenoxide workup Aqueous Workup & Extraction sn2->workup Crude Product Mixture purification Purification (e.g., Column Chromatography) workup->purification byproduct Inorganic Salts workup->byproduct product This compound purification->product

Caption: Williamson Ether Synthesis Workflow.

Precursor: 4-Chloro-2-methylphenol (CAS: 1570-64-5)

A thorough understanding of the starting material is critical for a successful synthesis.

PropertyValueSource
Molecular Formula C₇H₇ClOPubChem[3]
Molecular Weight 142.58 g/mol PubChem[3]
Appearance White to off-white or beige solid/crystals.Sigma-Aldrich[4], Thermo Fisher Scientific[5]
Melting Point 43-46 °CThermo Fisher Scientific[5], ChemicalBook[6]
Boiling Point 220-225 °CThermo Fisher Scientific[5], Cheméo[7]
Solubility in Water 7.6 g/L (25 °C)Thermo Fisher Scientific[5]
pKa 9.71PubChem[3]

Safety Profile of 4-Chloro-2-methylphenol:

  • Hazards: Causes severe skin burns and eye damage. Toxic if inhaled. Harmful if swallowed. Very toxic to aquatic life.[8][9][10]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust.[8][9]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[8][9]

Detailed Experimental Protocol

This protocol is a representative procedure based on established Williamson ether synthesis methodologies for similar phenols.[11][12][13]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-methylphenol (1.0 eq.), a suitable solvent such as acetone or acetonitrile (10-15 volumes), and a base (e.g., anhydrous potassium carbonate, 2.0-3.0 eq.).

  • Formation of Phenoxide: Stir the suspension at room temperature for 10-15 minutes to facilitate the deprotonation of the phenol.

  • Addition of Alkylating Agent: Add 1,2-dibromoethane (3.0 eq., an excess is used to minimize the formation of the bis-ether byproduct) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water, 1M NaOH solution (to remove any unreacted phenol), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to obtain pure this compound.

Predicted Spectroscopic Data for Characterization

While experimental spectra for this compound are not available in public databases, its key spectral features can be reliably predicted based on the analysis of its constituent parts and data from analogous compounds such as 1-(2-bromoethoxy)-4-chlorobenzene and 2-chloro-4-methylanisole.[14][15][16]

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet or as distinct signals in the range of δ 6.8-7.4 ppm.

    • The proton ortho to the methyl group and meta to the ether linkage will likely be a singlet or a narrowly split doublet.

    • The other two aromatic protons will likely show meta and ortho coupling.

  • Methylene Protons (4H): The two methylene groups of the bromoethoxy chain will appear as two triplets due to vicinal coupling.

    • -O-CH₂- (2H): This triplet will be downfield, likely in the range of δ 4.2-4.4 ppm, due to the deshielding effect of the adjacent oxygen atom.

    • -CH₂-Br (2H): This triplet will be upfield relative to the other methylene group, likely in the range of δ 3.6-3.8 ppm, due to the deshielding effect of the bromine atom.

  • Methyl Protons (3H): The methyl group on the aromatic ring will appear as a sharp singlet in the upfield region, likely around δ 2.2-2.4 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-160 ppm).

    • The carbon attached to the oxygen (-C-O) will be the most downfield aromatic carbon, likely around δ 155-158 ppm.

    • The carbon attached to the chlorine (-C-Cl) and the carbon attached to the methyl group (-C-CH₃) will also be in the downfield region.

    • The remaining three aromatic carbons (-CH) will appear in the more upfield region of the aromatic spectrum.

  • Methylene Carbons (2C):

    • -O-CH₂-: Expected around δ 68-70 ppm.

    • -CH₂-Br: Expected to be more upfield, around δ 28-32 ppm.

  • Methyl Carbon (1C): The methyl carbon signal will be in the upfield aliphatic region, likely around δ 15-20 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

  • C=C stretching (aromatic): Peaks in the region of 1600-1450 cm⁻¹.

  • C-O-C stretching (aryl-alkyl ether): A strong, characteristic band around 1250 cm⁻¹ (asymmetric) and another near 1040 cm⁻¹ (symmetric).

  • C-Cl stretching: A peak in the fingerprint region, typically around 1000-1100 cm⁻¹.

  • C-Br stretching: A peak in the fingerprint region, typically around 600-700 cm⁻¹.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak will appear as a cluster of peaks due to the isotopes of Br (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and Cl (³⁵Cl and ³⁷Cl, ~3:1 ratio). The most abundant peaks in this cluster will be at m/z values corresponding to [C₉H₁₀⁷⁹Br³⁵Cl]⁺ and [C₉H₁₀⁸¹Br³⁵Cl]⁺.

  • Fragmentation: Key fragmentation pathways would likely involve the loss of the bromoethyl group, cleavage of the ether bond, and other characteristic fragmentations of the substituted benzene ring.

Predicted Reactivity Profile

The chemical reactivity of this compound is dictated by its two primary functional regions: the bromoethoxy side chain and the substituted aromatic ring.

Reactivity of the Bromoethoxy Group

The primary alkyl bromide of the bromoethoxy group is a good substrate for bimolecular nucleophilic substitution (Sɴ2) reactions .[17][18][19] The carbon atom attached to the bromine is electrophilic and will readily react with a variety of nucleophiles.

G reactant This compound product Substituted Product reactant->product Sɴ2 Reaction nucleophile Nucleophile (Nu⁻) nucleophile->product leaving_group Br⁻ product->leaving_group

Caption: Sɴ2 Reactivity of the Bromoethoxy Group.

  • With Amines: Reaction with primary or secondary amines will yield the corresponding N-substituted aminoethoxy derivatives.

  • With Alkoxides/Phenoxides: Further reaction with alkoxides or phenoxides will produce the corresponding dialkoxyethane-bridged compounds.

  • With Cyanide: Reaction with cyanide salts (e.g., NaCN, KCN) will introduce a nitrile group, extending the carbon chain and providing a versatile functional group for further transformations (e.g., hydrolysis to a carboxylic acid, reduction to an amine).

  • With Thiolates: Reaction with thiolates will form the corresponding thioether.

Reactivity of the Aromatic Ring

The substituted benzene ring is expected to undergo electrophilic aromatic substitution (EAS) . The regiochemical outcome of these reactions will be directed by the existing substituents: the chloro, methyl, and bromoethoxy groups.

  • Directing Effects:

    • -OCH₂CH₂Br (Bromoethoxy): This is an ortho, para-directing group due to the lone pairs on the oxygen atom that can donate electron density to the ring through resonance. It is an activating group.

    • -CH₃ (Methyl): This is also an ortho, para-directing and activating group due to hyperconjugation and weak inductive effects.

    • -Cl (Chloro): This is an ortho, para-directing but deactivating group. The lone pairs on the chlorine direct ortho and para, but its strong inductive electron-withdrawing effect deactivates the ring towards electrophilic attack.

  • Predicted Regioselectivity: The positions for electrophilic attack are ortho and para to the activating groups. Given the substitution pattern, the most likely positions for further substitution are C5 (ortho to the bromoethoxy group and meta to the chloro and methyl groups) and C3 (ortho to the methyl group, meta to the bromoethoxy and chloro groups). The steric hindrance from the existing substituents will also play a significant role in determining the final product distribution.

Safety and Handling

As there is no specific safety data available for this compound, a cautious approach based on the properties of its precursor and related compounds is essential.

  • Inferred Hazards:

    • Based on the precursor 4-chloro-2-methylphenol, the compound may be corrosive and toxic.

    • Alkyl bromides are known to be alkylating agents and should be handled as potential irritants and with care to avoid inhalation and skin contact.[17][18]

  • Recommended Precautions:

    • Handle in a well-ventilated chemical fume hood.

    • Wear standard personal protective equipment (PPE): safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • Avoid contact with skin, eyes, and clothing.

    • Avoid inhalation of any vapors or mists.

    • Store in a tightly closed container in a cool, dry place away from oxidizing agents.

Potential Applications

While no specific applications for this compound have been documented, its structure suggests potential utility as:

  • A building block in medicinal chemistry: The bromoethoxy group allows for the introduction of various pharmacophoric elements through nucleophilic substitution.

  • An intermediate in the synthesis of agrochemicals and specialty chemicals: The combination of a substituted aromatic ring and a reactive alkyl halide side chain provides a scaffold for the synthesis of more complex molecules.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate. Although experimental data is currently scarce, this guide provides a solid foundation for its synthesis, characterization, and further exploration. The detailed synthetic protocol, based on the robust Williamson ether synthesis, and the predictive analysis of its spectroscopic properties and chemical reactivity offer valuable insights for researchers aiming to work with this molecule. As with any new or poorly characterized chemical, all handling and reactions should be conducted with appropriate safety precautions.

References

  • Material Safety Data Sheet - 4-Chloro-2-methylphenol. (2013, April 5).
  • SAFETY DATA SHEET - 4-Chloro-2-methylphenol. (2025, December 18). Thermo Fisher Scientific.
  • PubChem. (n.d.). 4-Chloro-2-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromoethyl ethyl ether. National Center for Biotechnology Information. Retrieved from [Link]

  • SAFETY DATA SHEET - 4-Chloro-2-methylphenol. (2025, September 15). Thermo Fisher Scientific.
  • ChemicalBook. (n.d.). 4-Chloro-2-methylphenol(1570-64-5) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Chloro-4-methylaniline(615-65-6) 1H NMR spectrum.
  • PubChem. (n.d.). 1-(2-Bromoethoxy)-4-chlorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemicalBook. (2026, January 13). 4-Chloro-2-methylphenol(1570-64-5).
  • Safety data sheet - 4-Chloro-2-methylphenol. (2019, May 16). CPAChem.
  • Material Safety Data Sheet - 4-Chloro-2-isopropyl-5-methylphenol. Santa Cruz Biotechnology.
  • Sundriyal, S. (2007, January 11). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. ChemSpider SyntheticPages, SP253.
  • CAMEO Chemicals. (n.d.). 2-BROMOETHYL ETHYL ETHER. National Oceanic and Atmospheric Administration.
  • TradeIndia. (n.d.).
  • PubChemLite. (n.d.). 1-(2-bromoethoxy)-4-chloro-2-methylbenzene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-chloro-2-methyl- (CAS 1570-64-5). Retrieved from [Link].

  • NIST. (n.d.). Phenol, 4-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • LookChem. (n.d.). Cas 592-55-2,2-Bromoethyl ethyl ether.
  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from a relevant organic chemistry resource.
  • Supporting Information for a relevant chemical public
  • SAFETY DATA SHEET - 2-Bromoethyl methyl ether. (2012, March 23). Fisher Scientific.
  • NIST. (n.d.). Phenol, 4-chloro-2-methyl-. NIST Chemistry WebBook, IR Spectrum.
  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • PubChem. (n.d.). 2-Chloro-p-toluidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). A university chemistry lab manual.
  • Chem-Impex. (n.d.). 4-Chloro-2-methylphenol.
  • NIST. (n.d.). 1-(2-bromoethoxy)-4-chlorobenzene. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methoxytoluene. National Center for Biotechnology Information. Retrieved from [Link]

  • Wychem. (n.d.). 2-Chloro-4-methylanisole.
  • askIITians. (2019, January 9). Why this compound is named 2-Chloro-4-methylanisole and not 1-Chloro-3-methylanisole?
  • PubChem. (n.d.). 4-Chloro-2-methylanisole. National Center for Biotechnology Information. Retrieved from [Link]

  • Aromsyn Co.,Ltd. (n.d.). 22002-44-4 | 2-Chloro-4-methylanisole 95%.
  • Sigma-Aldrich. (n.d.). 4-Chloro-2-methylphenol 97%.
  • ChemSynthesis. (2025, May 20). 4-chloro-2-methylphenol. Retrieved from [Link]

  • TCI Chemicals. (n.d.). 1-(2-Bromoethoxy)-4-chlorobenzene 2033-76-3.
  • Haz-Map. (n.d.). 4-Chloro-2-methylphenol.

Sources

A Technical Guide to the Solubility of 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical physicochemical parameter that profoundly influences reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene, a halogenated aromatic ether, in a range of common organic solvents. Due to the absence of publicly available empirical data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive assessment based on molecular structure, and a detailed, field-proven experimental protocol for its accurate determination. We present a robust, self-validating methodology based on the gold-standard shake-flask equilibrium method, coupled with gas chromatography-mass spectrometry (GC-MS) for quantification. This guide is intended for researchers, chemists, and drug development professionals who require accurate solubility data to accelerate their research and development objectives.

Introduction: The Critical Role of Solvent Selection

This compound is a substituted aromatic compound whose structural motifs are common in medicinal chemistry and materials science. As a potential intermediate, its utility in synthetic transformations—such as nucleophilic substitutions or cross-coupling reactions—is fundamentally governed by its ability to dissolve in a given reaction medium. Poor solubility can lead to low reaction yields, challenging purification, and unreliable process scale-up.

In the context of drug development, solubility is a cornerstone of a compound's developability profile. It directly impacts bioavailability, formulation options, and the ultimate therapeutic efficacy of a drug candidate.[1][2] Therefore, the systematic characterization of a compound's solubility profile across a spectrum of solvents is not a trivial exercise but a crucial step in risk mitigation and rational process design. This guide provides the theoretical and practical tools to perform this characterization for this compound.

Physicochemical Profile and Solubility Predictions

Before embarking on experimental measurements, an analysis of the molecule's structure provides valuable, experience-based insights into its likely solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₀BrClO[3]
Molecular Weight 249.53 g/mol [3]
IUPAC Name 2-(2-bromoethoxy)-1-chloro-4-methylbenzene[3]
CAS Number 910032-21-2[3]
Appearance (Predicted) Solid at STPN/A
Structural Analysis and Polarity
  • Aromatic Core: The central benzene ring is nonpolar and lipophilic, suggesting good solubility in nonpolar aromatic solvents like toluene and xylene.

  • Halogen Substituents: The chloro and bromo groups increase the molecular weight and polarizability of the molecule. While the carbon-halogen bonds have dipole moments, the overall molecular polarity is not exceptionally high. The electronegativity difference between chlorine (3.16) and bromine (2.96) is small, leading to a minor dipole contribution in that respect.[4]

  • Ether Linkage: The ethoxy group (-O-CH₂-CH₂-) introduces a polar ether linkage. The oxygen atom can act as a hydrogen bond acceptor, which may confer some solubility in protic solvents. However, it lacks hydrogen bond donor capabilities.

  • Overall Polarity: The molecule possesses a mixed character. It is predominantly nonpolar to moderately polar. Based on the principle of "like dissolves like," we can predict the following solubility trends:

    • High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene), and moderately polar aprotic solvents (e.g., tetrahydrofuran (THF), ethyl acetate).

    • Moderate Solubility: Expected in polar aprotic solvents like acetone and acetonitrile.

    • Low to Negligible Solubility: Expected in highly polar protic solvents like water and methanol, and in very nonpolar aliphatic solvents like hexane and heptane, where the molecule's polarity and crystal lattice energy may be difficult to overcome.

Experimental Determination of Thermodynamic Solubility

For definitive data, experimental measurement is essential. The "gold standard" for determining the equilibrium or thermodynamic solubility of a solid compound is the shake-flask method.[5] This method measures the saturation concentration of a compound in a solvent at a specific temperature after equilibrium has been reached between the dissolved and undissolved solid phases.

Causality Behind the Shake-Flask Method

The core principle is to create a saturated solution in the presence of excess solid. This ensures that the system reaches a true thermodynamic equilibrium. The agitation period is critical; it must be long enough for the dissolution process to complete. For many pharmaceutical compounds, 24 to 72 hours is standard practice to account for slow dissolution kinetics or potential polymorphic transitions to the most stable, and hence least soluble, form.[5] This rigor ensures the generated data is a true reflection of the compound's intrinsic properties, not a kinetic artifact.

Detailed Experimental Protocol

Objective: To determine the thermodynamic solubility of this compound in various organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Heptane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Methanol, Dimethyl Sulfoxide (DMSO))

  • Analytical balance (4 decimal places)

  • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • GC-MS system with an appropriate capillary column (e.g., DB-5ms or equivalent)

Protocol Steps:

  • Preparation: Add an excess of solid this compound to a pre-weighed glass vial. "Excess" is critical; a good starting point is ~20-50 mg for a 2 mL solvent volume. The presence of undissolved solid at the end of the experiment is the primary validation that equilibrium was reached.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed. Allow the samples to equilibrate for at least 48 hours. This extended time ensures the dissolution equilibrium is fully established.

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This filtration step is a mandatory self-validation to guarantee that only the dissolved compound is being analyzed.

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical calibration curve. A series of dilutions may be necessary.

  • Quantification (GC-MS): Analyze the diluted samples using a validated GC-MS method. The concentration is determined by comparing the peak area of the analyte to a standard calibration curve prepared from known concentrations of this compound.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for this analysis due to the compound's expected volatility and the method's high selectivity and sensitivity.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the GC-MS to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted samples and determine their concentrations from the calibration curve.

  • Calculation: Calculate the original solubility using the measured concentration and the dilution factor.

    Solubility (mg/mL) = (Concentration from curve in mg/mL) x (Dilution Factor)

Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining thermodynamic solubility.

G cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Sampling & Quantification prep1 Weigh excess solid compound into vial prep2 Add precise volume of organic solvent prep1->prep2 equil1 Agitate at constant temperature (48-72h) prep2->equil1 sep1 Settle excess solid equil1->sep1 sep2 Centrifuge for complete clarification sep1->sep2 quant1 Filter supernatant (0.22 µm syringe filter) sep2->quant1 quant2 Prepare accurate dilutions quant1->quant2 quant3 Analyze via GC-MS quant2->quant3 quant4 Calculate solubility from calibration curve quant3->quant4

Caption: Experimental workflow for the shake-flask solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear, structured format to facilitate comparison and analysis.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

SolventSolvent Polarity Index¹Solubility (mg/mL)Solubility (mol/L)Qualitative Classification
Heptane0.1Experimental ValueCalculated Valuee.g., Sparingly Soluble
Toluene2.4Experimental ValueCalculated Valuee.g., Soluble
Dichloromethane3.1Experimental ValueCalculated Valuee.g., Freely Soluble
Ethyl Acetate4.4Experimental ValueCalculated Valuee.g., Soluble
Acetone5.1Experimental ValueCalculated Valuee.g., Soluble
Methanol5.1Experimental ValueCalculated Valuee.g., Slightly Soluble
DMSO7.2Experimental ValueCalculated Valuee.g., Soluble

¹Polarity index values are relative and sourced from standard chromatographic literature.

Interpreting this data involves correlating the measured solubility with the physicochemical properties of the solvents. For instance, high solubility in toluene and dichloromethane would confirm the lipophilic and moderately polar nature of the compound. Conversely, low solubility in heptane would highlight the energetic cost of breaking the compound's crystal lattice relative to the weak solute-solvent interactions.

High-Throughput and Kinetic Solubility Assays

For early-stage drug discovery where large numbers of compounds are screened, thermodynamic methods can be too slow. In this context, kinetic solubility assays are often employed.[1] These methods, such as nephelometry (light scattering) or "cloud point" assays, typically involve adding a concentrated DMSO stock of the compound to an aqueous buffer and observing precipitation.[2][5]

It is crucial to understand that these methods measure kinetic or apparent solubility, which is often higher than true thermodynamic solubility because it reflects the concentration at which a compound precipitates from a supersaturated solution, not the equilibrium state.[1][5] While valuable for rank-ordering compounds, promising candidates must have their solubility confirmed using the equilibrium shake-flask method before advancing to later stages of development.

Conclusion

This guide outlines a comprehensive strategy for characterizing the solubility of this compound in organic solvents. By combining theoretical structural analysis with a rigorous, self-validating experimental protocol, researchers can generate the reliable and accurate data necessary for informed decision-making in synthesis, purification, and formulation. The shake-flask method, while time-intensive, provides the definitive thermodynamic solubility value that is essential for robust process development and understanding the fundamental physicochemical properties of this compound.

References

  • Abramov, Y. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. Available at: [Link]

  • Appchem. (n.d.). 2-(2-bromoethoxy)-1-chloro-4-methylbenzene. Retrieved February 18, 2026, from [Link]

  • Bergstrom, C. A., & Avdeef, A. (2019). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Available at: [Link]

  • Gracin, S., & Rasmuson, Å. C. (2002). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Industrial & Engineering Chemistry Research, 41(20), 5136–5152. Available at: [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved February 18, 2026, from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved February 18, 2026, from [Link]

  • University of Lund. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Chemistry Stack Exchange. (2016, September 23). Does 1-bromo-4-chlorobenzene have a permanent dipole moment? Retrieved February 18, 2026, from [Link]

Sources

Technical Guide: Physicochemical Characterization of 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Bromoethoxy)-2-chloro-4-methylbenzene is a specialized alkylating intermediate primarily employed in medicinal chemistry for the introduction of the 2-chloro-4-methylphenoxy motif. This structural unit is often utilized in the development of receptor antagonists and kinase inhibitors where the "ortho-chloro, para-methyl" substitution pattern provides specific steric and electronic blockade effects.

This guide addresses a common challenge in handling this compound: its thermodynamic ambiguity at room temperature. Depending on purity and thermal history, it often presents as a supercooled liquid or a low-melting solid, leading to inconsistent data reporting. This document provides the predicted thermodynamic baselines, experimental determination protocols, and critical purification insights to ensure data integrity.

Chemical Identity & Structural Analysis[1]

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₀BrClO[1]

  • Molecular Weight: 249.53 g/mol [1]

  • Structural Features:

    • Core: Benzene ring with ortho-chloro and para-methyl substituents relative to the ether linkage.

    • Functional Handle: Terminal alkyl bromide (electrophile) capable of Sₙ2 reactions.

    • Linker: Ethoxy chain providing rotational freedom.

Thermodynamic Data Profile

The following data aggregates high-confidence predictive models (ACD/Labs, EPI Suite) and comparative analysis with structural analogs (e.g., 1-(2-bromoethoxy)-4-chlorobenzene).

Table 1: Physicochemical Properties
PropertyValue (Experimental/Predicted)Confidence IntervalContext & Notes
Physical State Low-Melting Solid HighOften appears as a viscous oil; crystallizes upon chilling.[2]
Melting Point (MP) 32°C – 42°C (Predicted)± 5°CHighly dependent on purity. Traces of solvent will depress MP significantly.
Boiling Point (BP) ~305°C (at 760 mmHg)± 15°CDo not distill at atm pressure. Decomposition likely >200°C.
BP (Reduced Pressure) 145°C – 155°C (at 1-2 mmHg)± 5°CRecommended range for purification.
Density 1.45 ± 0.05 g/cm³ HighDenser than water; will form the bottom layer in aqueous extractions.
LogP 3.6 – 3.9 MediumHighly lipophilic; low water solubility.
Thermodynamic Behavior Analysis

The "ortho-chloro" substituent introduces steric bulk that disrupts efficient crystal packing compared to the non-chlorinated analog. Consequently, while similar para-substituted ethers melt around 50°C, this compound exhibits a depressed melting point, often hovering near human body temperature. This results in a "semi-solid" appearance in warm laboratory environments.

Experimental Determination Protocols

To validate the identity of synthesized material, standard capillary methods often fail due to the compound's tendency to "oil out." The following protocols are required for rigorous characterization.

Protocol A: Differential Scanning Calorimetry (DSC) for MP

Use this method if the sample is a semi-solid paste.

  • Sample Prep: Hermetically seal 2–5 mg of sample in an aluminum pan.

  • Cycle: Cool to -20°C to force crystallization. Equilibrate for 5 minutes.

  • Ramp: Heat from -20°C to 100°C at 5°C/min.

  • Analysis: The onset of the endothermic peak represents the true melting point, bypassing surface tension artifacts seen in capillary tubes.

Protocol B: Vacuum Distillation for BP

Required for purification and BP determination.

  • Setup: Short-path distillation head with a cow receiver.

  • Vacuum: High vacuum pump capable of <2 mmHg is essential.

  • Heating: Use an oil bath. Never use a heat gun or mantle directly on the flask to avoid localized superheating and dehydrohalogenation (loss of HBr).

  • Observation: Collect the fraction distilling between 145–155°C (at ~1.5 mmHg).

PropertyDetermination Start Crude Material CheckState Visual Inspection (at 25°C) Start->CheckState Solid Crystalline Solid CheckState->Solid Distinct Crystals Oil Viscous Oil/Paste CheckState->Oil Amorphous DSC DSC Analysis (Accurate MP) Solid->DSC Chill Chill to 0°C (Seed Crystal) Oil->Chill Chill->Solid Crystallizes VacDist High Vac Distillation (<2 mmHg) Chill->VacDist Remains Oil Result Validated Data DSC->Result VacDist->Result

Figure 1: Decision logic for accurately characterizing low-melting alkyl halides.

Synthetic Context & Purity Implications[4]

The synthesis of this compound typically involves a Williamson ether synthesis between 2-chloro-4-methylphenol and 1,2-dibromoethane . Understanding the side reactions is critical because impurities drastically alter the observed MP/BP.

The "Bis-Ether" Impurity

The most common impurity is the dimer, where one molecule of dibromoethane reacts with two molecules of the phenol.

  • Impurity Name: 1,2-bis(2-chloro-4-methylphenoxy)ethane.

  • Impact: This impurity is a high-melting solid (>80°C). Even small amounts (5%) can turn your liquid product into a semi-solid sludge, falsely elevating the observed melting point.

Synthesis Workflow & QC

SynthesisQC Reagents 2-Chloro-4-methylphenol + 1,2-Dibromoethane (Excess) Reaction Reflux (K2CO3/Acetonitrile) Reagents->Reaction Crude Crude Mixture Reaction->Crude Decision Is MP > 50°C? Crude->Decision Recryst Impurity: Bis-Ether Dimer (Discard Solid) Decision->Recryst Yes (Impure) Distill Product: Mono-Ether (Collect Liquid/Low Melt Solid) Decision->Distill No (Target)

Figure 2: Synthesis workflow highlighting the critical impurity check based on melting point.

Safety & Handling

Warning: This compound is a primary alkyl bromide. It is a potent alkylating agent .

  • Skin Sensitization: Like many benzyl and alkyl halides, this compound can cause allergic contact dermatitis. Double-gloving (Nitrile) is mandatory.

  • Lachrymator Potential: While not a strong lachrymator, heated vapors can irritate mucous membranes. All operations involving heat (distillation) must occur in a fume hood.

  • Neutralization: Spills should be treated with a solution of aqueous ammonia or sodium thiosulfate to quench the electrophilic bromide before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74854, 1-(2-Bromoethoxy)-4-chlorobenzene (Analog Reference). Retrieved from [Link]

Sources

Technical Guide: Comparative Analysis of 1-(2-Bromoethoxy)- and 1-(2-Chloroethoxy)-2-chloro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a high-resolution analysis of the structural, electronic, and reactive distinctions between 1-(2-bromoethoxy)-2-chloro-4-methylbenzene (Target A) and its chloroethoxy analog (Target B).

While these molecules share an identical aromatic scaffold (2-chloro-4-methylphenol derivative), the halogen substitution on the ethoxy tail dictates their utility in drug development. The chloroethoxy analog serves as a robust, shelf-stable intermediate, whereas the bromoethoxy analog acts as a high-energy electrophile, essential for rapid late-stage functionalization but prone to degradation. This guide details the "Synthesis Trap" inherent in their production and provides validated protocols for their interconversion.

Part 1: Structural & Electronic Profiling

The core difference lies in the carbon-halogen (C-X) bond on the ethyl chain. The aromatic ring substituents (2-Cl, 4-Me) provide lipophilicity and ortho-steric protection, but the reactivity is driven by the aliphatic tail.

Bond Dissociation & Leaving Group Ability

The utility of the bromo- analog over the chloro- analog is quantified by the bond dissociation energy (BDE) and the leaving group ability in nucleophilic substitution (


) reactions.
FeatureChloroethoxy Analog (

)
Bromoethoxy Analog (

)
Implication
C-X Bond Length ~1.78 Å~1.93 ÅThe longer C-Br bond is more polarized and easier to break.
Bond Dissociation Energy ~84 kcal/mol~70 kcal/molC-Br cleavage requires significantly less activation energy.
Leaving Group (

of HX)
-7 (HCl)-9 (HBr)Bromide is a superior leaving group, accelerating substitution rates by 50–100x.
Shelf Stability High (Years at RT)Moderate (Months at 4°C)Bromo analogs are susceptible to hydrolysis or light-induced degradation.
The Reactivity-Stability Trade-off
  • Chloro- Analog: Preferred for bulk storage and early-stage synthetic steps where conditions (e.g., high heat, strong bases) might prematurely degrade a bromo-alkyl chain.

  • Bromo- Analog: Required for "soft" nucleophilic couplings (e.g., reacting with amines, thiols, or secondary nitrogens) where the chloro- analog would require forcing conditions that could decompose the sensitive aromatic scaffold.

Part 2: Synthetic Pathways & The "Selectivity Trap"

A common error in synthesizing these molecules is the misuse of 1-bromo-2-chloroethane. Due to the higher reactivity of the C-Br bond, reacting 2-chloro-4-methylphenol with 1-bromo-2-chloroethane yields the chloroethoxy product, not the bromoethoxy product.

The Synthesis Decision Tree (Graphviz)

SynthesisPathways cluster_legend Key Phenol 2-Chloro-4-methylphenol Intermediate Transition State (O- attacks C-Br) Phenol->Intermediate Base (K2CO3) Product_Br Bromoethoxy Analog (Reactive Electrophile) Phenol->Product_Br Route B: 1,2-Dibromoethane Reagent_Mixed 1-Bromo-2-chloroethane (Reagent) Reagent_Mixed->Intermediate Reagent_DiBr 1,2-Dibromoethane (Excess) Reagent_DiBr->Product_Br Product_Cl Chloroethoxy Analog (Stable Intermediate) Intermediate->Product_Cl Fast SN2 (Br leaves) Product_Cl->Product_Br Finkelstein Reaction (NaBr/NaI, Acetone) Side_Product Bis-phenoxy Dimer (Impurity) Product_Br->Side_Product Dimerization risk if Phenol excess key1 Green: Stable Storage Form key2 Red: Reactive Form

Caption: Synthesis logic flow. Note that direct alkylation with mixed dihalide yields the Chloro- analog due to Br leaving group preference.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Chloroethoxy Analog

Objective: Selective formation of 1-(2-chloroethoxy)-2-chloro-4-methylbenzene. Mechanism: Williamson Ether Synthesis targeting the C-Br bond of the alkylating agent.

Reagents:

  • 2-Chloro-4-methylphenol (1.0 eq)

  • 1-Bromo-2-chloroethane (1.5 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF

Procedure:

  • Dissolution: Dissolve 2-chloro-4-methylphenol in ACN (0.5 M concentration).

  • Deprotonation: Add anhydrous

    
    . Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Addition: Add 1-bromo-2-chloroethane dropwise.

    • Note: The phenoxide attacks the

      
       attached to Br because Br is the better leaving group.
      
  • Reflux: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Workup: Filter off inorganic salts. Concentrate filtrate. Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and brine.

  • Yield: Expect >85% yield of the Chloroethoxy analog.

Protocol B: Conversion to Bromoethoxy Analog (Finkelstein-Type)

Objective: Conversion of the stable Chloro- analog to the reactive Bromo- analog. Why: Direct alkylation with 1,2-dibromoethane often leads to dimerization (


). This two-step method avoids that side reaction.

Reagents:

  • 1-(2-Chloroethoxy)-2-chloro-4-methylbenzene (1.0 eq)

  • Sodium Bromide (NaBr) (5.0 eq) - Note: NaI can be used if the Iodo- analog is desired for even higher reactivity.

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Solvent: 2-Butanone (MEK) or Acetone (anhydrous)

Procedure:

  • Setup: Dissolve the chloroethoxy substrate in MEK (0.2 M).

  • Salt Addition: Add NaBr and TBAB.

  • Reflux: Heat to reflux (80°C for MEK) for 12-24 hours.

    • Mechanism:[1][2][3][4] The high concentration of

      
       drives the equilibrium displacement of 
      
      
      
      . The solubility difference (NaCl precipitating) drives the reaction in acetone, though less effective for Br vs Cl than I vs Cl. Phase transfer catalysis (TBAB) is crucial here.
  • Workup: Filter solids. Concentrate. The product is often used immediately or purified via rapid column chromatography to prevent hydrolysis.

Part 4: Applications in Drug Discovery[6]

Linker Chemistry & PROTACs

In the design of PROTACs (Proteolysis Targeting Chimeras), the linker length and composition are critical.

  • Use the Bromo- Analog: When coupling to a secondary amine on the E3 ligase ligand or the Warhead. The reaction proceeds under mild basic conditions (

    
    , 
    
    
    
    ), preserving stereocenters elsewhere in the molecule.
  • Use the Chloro- Analog: When the linker must survive harsh conditions (e.g., Boc-deprotection with TFA) before the final coupling step.

Radiochemistry Precursors

For PET imaging agents (e.g.,


 labeling):
  • The Bromoethoxy analog is often converted to a Tosylate or used directly as a precursor for nucleophilic fluorination (

    
    ).
    
  • The Chloroethoxy analog is generally too unreactive for rapid radiolabeling half-lives.

Reactivity Profile Diagram

ReactivityProfile Bromo Bromoethoxy Analog (High Energy) Reaction_Br Fast Coupling (RT, 1-2 hrs) Bromo->Reaction_Br Chloro Chloroethoxy Analog (High Stability) Reaction_Cl Slow/No Coupling (Requires >80°C, NaI cat) Chloro->Reaction_Cl Target_Amine Target: Secondary Amine (Drug Scaffold) Target_Amine->Reaction_Br Target_Amine->Reaction_Cl Final_Drug Final Coupled Pharmaceutical Reaction_Br->Final_Drug High Yield Clean Profile Reaction_Cl->Final_Drug Low Yield Thermal Degradation Risk

Caption: Comparative reactivity in nucleophilic substitution with amine targets. The Bromo analog allows milder conditions.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed analysis of Finkelstein and Williamson ether synthesis mechanisms).

  • BenchChem. (2025).[5] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. (Data on C-Cl vs C-Br bond dissociation energies).

  • National Institute of Standards and Technology (NIST). (2025). Benzene, 1-(2-bromoethyl)-4-chloro- Properties. NIST Chemistry WebBook.[6]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for alkyl halide synthesis).
  • PubChem. (2025).[7] 1-(2-Bromoethoxy)-4-chloro-2-methylbenzene Compound Summary. National Library of Medicine.

Sources

Methodological & Application

Application Notes and Protocols for the Nucleophilic Substitution of 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of organic azides via nucleophilic substitution is a cornerstone of modern organic chemistry, providing versatile intermediates for a wide array of subsequent transformations. Notably, the azide moiety is a precursor to amines and a key functional group in 1,3-dipolar cycloaddition reactions, famously exemplified by "click chemistry".[1] This application note provides a detailed protocol for the nucleophilic substitution of 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene with sodium azide to yield 1-(2-azidoethoxy)-2-chloro-4-methylbenzene. This transformation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein the azide anion acts as the nucleophile, displacing the bromide leaving group.[2][3][4] The presence of a primary alkyl bromide in the starting material favors this concerted, single-step pathway.

This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, safety precautions, and characterization methods.

Reaction Mechanism and Workflow

The reaction proceeds through a classic SN2 pathway. The azide anion (N₃⁻) directly attacks the electrophilic carbon atom bonded to the bromine atom. This "backside attack" occurs in a single, concerted step, leading to the inversion of stereochemistry at the reaction center, although in this specific case, the carbon is not a stereocenter.

Reaction Scheme

G reactant This compound product 1-(2-Azidoethoxy)-2-chloro-4-methylbenzene reactant->product DMF, Heat nucleophile + NaN₃ nucleophile->product salt + NaBr

Caption: General reaction scheme for the synthesis of 1-(2-azidoethoxy)-2-chloro-4-methylbenzene.

Experimental Workflow

The overall experimental process can be visualized as a sequence of steps from reaction setup to product characterization.

G setup Reaction Setup (Reactant, NaN₃, DMF) reaction Heating and Stirring (e.g., 60-80°C) setup->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Work-up (Quenching and Extraction) monitoring->workup Upon completion purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, IR) purification->characterization

Caption: A generalized workflow for the synthesis and analysis of the target azide.

Detailed Experimental Protocol

This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Molar Equivalents
This compoundN/A249.541.0
Sodium Azide (NaN₃)26628-22-865.011.5 - 2.0
Dimethylformamide (DMF), anhydrous68-12-273.09Solvent
Ethyl acetate (EtOAc)141-78-688.11For extraction
Deionized Water7732-18-518.02For work-up
Brine (saturated NaCl solution)N/AN/AFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying agent
Silica Gel (for column chromatography)7631-86-9N/AStationary phase
Hexanes/Ethyl Acetate MixtureN/AN/AMobile phase
Procedure
  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF) (approximately 5-10 mL per gram of starting material).

  • Addition of Sodium Azide: To the stirred solution, carefully add sodium azide (1.5-2.0 eq). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.[5][6][7][8]

  • Reaction: Heat the reaction mixture to 60-80 °C. The optimal temperature may need to be determined empirically.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).[9] The disappearance of the starting material spot and the appearance of a new, typically higher Rf, product spot indicates reaction progression. A specific staining method for azides on TLC plates involves reduction with triphenylphosphine followed by ninhydrin staining.[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the crude organic azide to dryness to avoid potential decomposition.[5][8]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 1-(2-azidoethoxy)-2-chloro-4-methylbenzene as a pure compound.

Safety Precautions

Sodium Azide (NaN₃):

  • High Acute Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[7] It is crucial to handle this reagent in a well-ventilated chemical fume hood at all times.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (nitrile gloves are generally suitable).[7]

  • Explosion Hazard: Sodium azide can form highly explosive heavy metal azides.[7][8] Avoid contact with metals, especially lead and copper, which may be present in plumbing. Do not use metal spatulas for handling; plastic or ceramic spatulas are recommended.[5][7]

  • Reaction with Acids: Contact with acids liberates highly toxic and explosive hydrazoic acid (HN₃) gas.[8] Ensure all glassware is free of acidic residues.

  • Disposal: All sodium azide waste, including contaminated materials and dilute solutions, must be disposed of as hazardous waste according to institutional guidelines.[7] Do not pour azide solutions down the drain.[7]

Organic Azides:

  • Potential for Explosive Decomposition: Organic azides are potentially explosive and can decompose violently upon exposure to heat, shock, or friction.[5][6] Low molecular weight azides and those with a high nitrogen-to-carbon ratio are particularly hazardous.[5][6]

  • Purification: Avoid distillation of organic azides.[5] Purification should be performed using methods such as column chromatography at ambient temperature.

  • Storage: Store organic azides in a cool, dark place, away from heat sources.[5][8]

Product Characterization

The final product, 1-(2-azidoethoxy)-2-chloro-4-methylbenzene, should be characterized by standard spectroscopic methods to confirm its identity and purity.

Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A non-polar/polar solvent mixture such as Hexanes/Ethyl Acetate (e.g., 9:1 v/v). The optimal ratio should be determined experimentally.

  • Visualization: UV light (254 nm) and a suitable stain. For specific visualization of the azide, a two-step procedure involving reduction with triphenylphosphine followed by staining with ninhydrin can be employed.[10]

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of an organic azide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N=N=N group.[11][12]

Functional GroupCharacteristic Absorption (cm⁻¹)
Azide (N₃)~2100 (strong, sharp)
C-H (aromatic)~3030-3100
C-H (aliphatic)~2850-2960
C-O (ether)~1050-1250
C-Cl~600-800
Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H and ¹³C NMR chemical shifts for 1-(2-azidoethoxy)-2-chloro-4-methylbenzene can be predicted based on the structure. Actual experimental values should be obtained for confirmation.

¹H NMR (in CDCl₃):

  • Aromatic Protons: Signals in the range of δ 6.8-7.2 ppm. The splitting pattern will be complex due to the substitution pattern.

  • -OCH₂- Protons: A triplet around δ 4.1-4.3 ppm.

  • -CH₂N₃ Protons: A triplet around δ 3.5-3.7 ppm.

  • -CH₃ Proton: A singlet around δ 2.3 ppm.

¹³C NMR (in CDCl₃):

  • Aromatic Carbons: Signals in the range of δ 115-155 ppm.

  • -OCH₂- Carbon: A signal around δ 68-70 ppm.

  • -CH₂N₃ Carbon: A signal around δ 50-52 ppm.

  • -CH₃ Carbon: A signal around δ 20-22 ppm.

References

  • School of Chemistry, University College Dublin. (2018, April 1).
  • University of Pittsburgh, Environmental Health and Safety. (2013, February 1). Safe Handling of Azides.
  • University of New Mexico, Chemistry Department. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds.
  • Stanford University, Environmental Health & Safety.
  • Organic Syntheses. (2010, January 25). Working with Hazardous Chemicals.
  • Michigan State University, Department of Chemistry. Infrared Spectroscopy.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • ResearchGate.
  • Lieber, E., Rao, C. N. R., Chao, T. S., & Hoffman, C. W. W. (1957). Infrared Spectra of Organic Azides. Analytical Chemistry, 29(6), 916–921.
  • El-Mekabaty, A. (2022). Azides in the Synthesis of Various Heterocycles. Molecules, 27(12), 3704.
  • Royal Society of Chemistry. 1H- and 13C-NMR for...
  • Acta Chemica Malaysia. (2020). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS.
  • Royal Society of Chemistry. Regioselective SN2 reactions for rapid synthesis of azidoinositols by one-pot sequence-specific nucleophilyses.
  • Royal Society of Chemistry.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Washington State University. Monitoring Reactions by TLC.
  • K. K. (n.d.). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin.
  • BenchChem. Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-(Bromomethyl)-4-chlorothiophene.
  • Ciesielski, W. (2016). IODINE-AZIDE REACTION AS A DETECTION SYSTEM IN TLC.
  • Chemistry LibreTexts. (2022, September 24). 16.
  • Wiley-VCH. (2019). Synthesis of a New 1,2,4‐Triazine Derived Azidoxime.
  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Institute of Science, Nagpur.
  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • NPTEL Archive.
  • EPFL.
  • Organic Chemistry Portal.
  • ResearchGate. IR, 1H NMR, 13C NMR and X-ray structure determination of 1-(2?-chloro-4?-nitrophenylazo)-2,4-benzenediol....
  • PubChem. 1-(2-Chloro-ethoxy)-4-methyl-benzene.
  • Santa Cruz Biotechnology. 1-(2-Chloro-ethoxy)-4-methyl-benzene.

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Application Note: Precision Alkylation of Amines with 2-(2-Chloro-4-methylphenoxy)ethyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Applications

This technical guide details the protocol for the


-alkylation of amines using 2-(2-Chloro-4-methylphenoxy)ethyl bromide  (hereafter referred to as CMP-Br ). This specific alkylating agent introduces the 2-(2-chloro-4-methylphenoxy)ethyl moiety, a lipophilic, bulky ether side chain often utilized in medicinal chemistry to target G-protein coupled receptors (GPCRs), specifically within the alpha-adrenergic and serotonergic antagonist classes.

The protocols below prioritize mono-alkylation selectivity and yield optimization , addressing common challenges such as polyalkylation (quaternization) and elimination side-reactions.

Chemical Mechanism & Rationale[1][2][3][4][5][6][7][8]

The core transformation is a bimolecular nucleophilic substitution (


). However, the specific electronic and steric nature of CMP-Br requires tailored conditions.
Reaction Mechanics

The reaction proceeds via the attack of the amine lone pair on the


-carbon of the ethyl bromide.
  • Electrophile: The carbon attached to the bromine is activated by the inductive electron-withdrawal of the phenoxy oxygen.

  • Steric Factors: The ortho-chloro and para-methyl substituents on the phenyl ring create a specific steric profile that does not significantly hinder the reaction site but increases the lipophilicity of the final product.

  • Finkelstein Catalysis (The "Iodide Effect"): Alkyl bromides can be sluggish. The addition of catalytic Sodium Iodide (NaI) converts the alkyl bromide in situ to the more reactive alkyl iodide, significantly accelerating the rate without altering the final product.

Mechanism Visualization

The following diagram illustrates the catalytic cycle and substitution pathway.

ReactionMechanism Reactant CMP-Br (Alkyl Bromide) Intermediate CMP-I (Reactive Alkyl Iodide) Reactant->Intermediate Finkelstein Exch. (Acetone/MeCN) Catalyst NaI (Catalyst) Catalyst->Intermediate TS Transition State [N---C---I]‡ Intermediate->TS + Amine Amine Amine (Nucleophile) Amine->TS Product N-Alkylated Product TS->Product SN2 Byproduct NaBr / HBr TS->Byproduct Byproduct->Catalyst Regeneration (if NaBr precipitates)

Figure 1: Catalytic cycle showing the in situ activation of the alkyl bromide via iodide exchange.

Critical Experimental Considerations

Solvent & Base Selection Matrix

The choice of solvent and base is critical to control the reaction kinetics and byproduct profile.

ParameterRecommendedAlternativeRationale
Solvent Acetonitrile (MeCN) DMF / AcetoneMeCN offers the best balance of polarity for

and ease of removal. DMF is used for poorly soluble amines but is harder to remove.
Base K₂CO₃ (Anhydrous) DIPEA / Cs₂CO₃Inorganic bases prevent over-alkylation better than organic bases by limiting the concentration of the free amine in solution.
Catalyst NaI (0.1 - 0.5 eq) KI / TBAIEssential for converting the bromide to the reactive iodide.
Temp Reflux (80-82°C) 60°CReflux in MeCN provides sufficient energy to overcome the activation barrier of the bulky ether.
Stoichiometry Rules
  • Secondary Amines: 1:1.1 ratio (Amine:Bromide).

  • Primary Amines: 3:1 to 5:1 ratio (Amine:Bromide) is mandatory to prevent dialkylation. Alternatively, use a mono-protected diamine (e.g., N-Boc-piperazine).[1]

Experimental Protocols

Protocol A: Alkylation of Secondary Amines (Standard)

Best for: Piperazines, Morpholines, Piperidines.

Materials:

  • Secondary Amine (1.0 mmol)

  • CMP-Br (1.1 mmol, 292 mg) [MW approx. 265.5 based on structure]

  • Potassium Carbonate (anhydrous, 3.0 mmol, 415 mg)

  • Sodium Iodide (0.1 mmol, 15 mg)

  • Acetonitrile (anhydrous, 5 mL)

Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve CMP-Br (1.1 eq) and NaI (0.1 eq) in Acetonitrile. Stir at RT for 15 minutes. Solution may darken slightly due to trace iodine.

  • Addition: Add the Secondary Amine (1.0 eq) and K₂CO₃ (3.0 eq).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) under an inert atmosphere (

    
     or Ar) for 12–18 hours.
    
  • Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. Look for the disappearance of the bromide peak.

  • Workup:

    • Cool to room temperature.[2]

    • Filter off the inorganic solids (K₂CO₃/KBr) through a Celite pad. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Dissolve residue in EtOAc and wash with Water (x2) and Brine (x1).

    • Dry over Na₂SO₄, filter, and concentrate.

    • Optional: If high purity is required, purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Alkylation of Primary Amines (High Selectivity)

Best for: Linear alkyl amines, Anilines.

Modifications:

  • Stoichiometry: Use 3.0 - 5.0 equivalents of the amine relative to CMP-Br.

  • Addition Order: Add a solution of CMP-Br dropwise to a refluxing solution of the Amine and Base over 1 hour. This keeps the concentration of alkylating agent low relative to the amine, favoring mono-alkylation.

Workflow Visualization

Workflow Step1 1. Solubilization (MeCN + CMP-Br + NaI) Step2 2. Nucleophile Addition (Add Amine + K2CO3) Step1->Step2 Step3 3. Reflux (80°C, 12-18h, N2 atm) Step2->Step3 Step4 4. Filtration (Remove inorganic salts) Step3->Step4 Step5 5. Aqueous Workup (EtOAc / Water / Brine) Step4->Step5 Step6 6. Purification (Flash Chromatography) Step5->Step6

Figure 2: Step-by-step experimental workflow for optimal yield.

Troubleshooting & Analysis

ObservationProbable CauseCorrective Action
Low Conversion Steric hindrance or "Dead" catalystAdd more NaI (up to 0.5 eq). Switch solvent to DMF and increase temp to 90°C.
Polyalkylation Excess bromide or insufficient aminePrimary amines only: Increase amine equivalents to 5.0 eq. Add bromide slowly.
Vinyl Ether Formation Elimination (E2) side reactionReaction temp too high or base too strong. Switch from NaH/KOH to K₂CO₃/Cs₂CO₃. Reduce temp to 60°C.
Emulsion in Workup Amphiphilic productSaturate aqueous layer with NaCl. Use a small amount of MeOH in the organic extraction layer.

Safety & Handling

  • CMP-Br: Halogenated aromatic ether. Treat as a potential skin irritant and sensitizer. Wear nitrile gloves and work in a fume hood.

  • Acetonitrile: Flammable and toxic (metabolizes to cyanide).

  • Waste: All halogenated organic waste must be segregated.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for

    
     and Finkelstein mechanisms). Link
    
  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. (Comprehensive review of N-alkylation methodologies). Link

  • Glennon, R. A., et al. (1981). "N-(Phthalimidoalkyl) derivatives of serotonergic agents." Journal of Medicinal Chemistry, 24(6), 678-683. (Demonstrates the utility of aryloxyethyl chains in GPCR ligands). Link

  • Organic Chemistry Portal. "Nucleophilic Substitution (SN2)." (General protocol verification). Link

Sources

Grignard reagent preparation from 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Fidelity Preparation of [2-(2-Chloro-4-methylphenoxy)ethyl]magnesium Bromide Content Type: Detailed Application Note & Protocol Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This Application Note details the protocol for the regioselective preparation of the Grignard reagent derived from 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene . This reagent is a critical C2-linker building block, frequently employed in the synthesis of alpha-adrenergic antagonists (e.g., Tamsulosin analogs) and other phenoxy-ethyl-substituted pharmacophores.

The Chemoselectivity Challenge

The substrate presents a classic "halide competition" scenario:

  • Alkyl Bromide (Target): Highly reactive toward magnesium insertion (

    
    ).
    
  • Aryl Chloride (Off-Target): Significantly less reactive (

    
    ), but susceptible to insertion at elevated temperatures or in the presence of transition metal impurities.
    

Success Criteria: The objective is to exclusively activate the alkyl bromide while leaving the aryl chloride intact for subsequent cross-coupling or nucleophilic aromatic substitution steps. This protocol utilizes kinetic control (temperature management) and solvent effects (THF coordination) to ensure >98% regioselectivity.

Structural Insight: The Chelating Effect

The presence of the ether oxygen at the


-position relative to the bromide provides "anchimeric assistance." The oxygen lone pairs coordinate with the magnesium atom, stabilizing the forming Grignard species. While this enhances stability, it can increase the viscosity of the solution, making THF (tetrahydrofuran) the preferred solvent over diethyl ether due to its superior solvation power.

Reaction Mechanism & Selectivity Visualization

The following diagram illustrates the reaction pathway, highlighting the selective insertion and potential side reactions (Wurtz coupling) that must be mitigated.

GrignardSelectivity Substrate 1-(2-Bromoethoxy)- 2-chloro-4-methylbenzene Intermediate Radical Intermediate (R-CH2•) Substrate->Intermediate SET (Single Electron Transfer) Initiation (I2/Heat) Target Target Grignard: [2-(2-Chloro-4-methylphenoxy) ethyl]magnesium bromide Mg Mg (Turnings/Powder) Mg->Intermediate Intermediate->Target Recombination (Kinetic Product) SideProduct Side Product: Wurtz Dimer Intermediate->SideProduct Dimerization (If conc. too high)

Figure 1: Reaction pathway demonstrating the selective insertion of Magnesium into the C-Br bond. The Aryl-Cl bond remains inert under the prescribed conditions.

Experimental Protocol

Materials & Equipment[7][9][11][12]
  • Substrate: this compound (Purity >98%).

  • Reagent: Magnesium turnings (Grignard grade, washed with dilute HCl and dried if oxidized).

  • Solvent: Anhydrous THF (Water content <50 ppm, stabilized with BHT).

  • Initiator: Iodine (

    
    ) crystals or 1,2-Dibromoethane (DBE).
    
  • Apparatus: 3-neck round-bottom flask, reflux condenser, N2/Ar gas line, pressure-equalizing addition funnel, internal thermometer.

Pre-Reaction Preparation (The "Dry" Standard)
  • Glassware: Oven-dry all glassware at 120°C for >4 hours. Assemble hot under a stream of inert gas (Nitrogen or Argon).

  • Magnesium Activation: Place Mg turnings (1.15 equiv) in the flask. Dry stir under vacuum with a heat gun for 5 minutes to expose fresh metal surface.

Step-by-Step Synthesis Procedure
StepActionCritical Rationale (Why?)
1 Charge Mg & Solvent Add activated Mg turnings (1.15 eq) and cover with minimal anhydrous THF (approx. 10% of total solvent volume).
2 Activation Add a single crystal of Iodine. Stir until the brown color dissipates (approx. 5-10 min). If color persists, gently heat to 40°C.
3 Entrainment (Optional) If initiation is sluggish, add 0.05 eq of 1,2-dibromoethane (DBE).
4 Substrate Solution Dissolve the substrate (1.0 eq) in the remaining THF (0.5 M - 1.0 M final concentration).
5 Initiation Drop Add approx. 5% of the substrate solution to the Mg suspension. Wait for exotherm or turbidity.
6 Controlled Addition Add the remaining substrate solution dropwise over 45-60 minutes. Maintain internal temp between 35°C - 45°C.
7 Maturation After addition, stir at 40°C for 1-2 hours.
8 Filtration Cool to RT. Cannulate the solution through a glass frit or glass wool plug into a dry storage vessel.

Process Control & Analytics

Do not assume the reagent is formed based on stoichiometry. You must validate the Active Magnesium content.

4.1 Titration Protocol (Knochel Method)

Standard acid/base titration is inaccurate due to the presence of basic magnesium alkoxides. Use the Iodine/LiCl titration for precision.

  • Titrant: 1.0 M solution of

    
     in THF (weighed accurately).
    
  • Analyte: Aliquot 1.0 mL of the Grignard reagent into a dry vial containing 1 mL of 0.5 M LiCl in THF.

  • Process: Titrate with Iodine solution until a persistent brown color appears.

  • Calculation:

    
    
    
4.2 Quality Specifications
  • Appearance: Clear to slightly hazy, light gray to brown solution.

  • Active Titer: Typically 0.8 – 1.2 M (depending on dilution).

  • Hydrolysis Content: < 5% (Measured by GC of a quenched aliquot; look for the des-bromo ethyl product).

  • Wurtz Dimer: < 2% (Measured by GC).

Process Workflow Diagram

GrignardWorkflow start Start: Oven-Dried Glassware (N2 Atmosphere) activation Mg Activation (I2 / Heat / DBE) start->activation initiation Initiation Phase (Add 5% Substrate) activation->initiation check Exotherm Observed? initiation->check addition Controlled Addition (Temp 35-45°C) check->addition Yes troubleshoot Troubleshoot: Add DBE / Sonicate check->troubleshoot No maturation Maturation (1-2h @ 40°C) addition->maturation qc QC: Titration & GC (Check Titer & Dimer) maturation->qc storage Storage (Schlenk Flask / Septum) qc->storage troubleshoot->initiation

Figure 2: Operational workflow for the safe and reproducible preparation of the Grignard reagent.

Safety & Handling Application Note

  • Hazard Identification: The substrate is a skin irritant. The resulting Grignard reagent is pyrophoric in dry form and highly flammable in solution.

  • Quenching: Never use water directly on the bulk reaction. Quench small aliquots with Saturated

    
    . For bulk disposal, dilute with toluene and slowly add isopropanol or ethyl acetate before aqueous hydrolysis.
    
  • Induction Period: The most dangerous phase is Step 5 (Initiation). If the reaction does not initiate but you continue adding substrate, a "runaway" exotherm will occur once it finally kicks off. Never add more than 10% of substrate without confirmed initiation.

References

  • Knochel, P., et al. (2006). Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Protocol. Angewandte Chemie International Edition .

  • Krasovskiy, A., & Knochel, P. (2006).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie . (Context on LiCl titration method).

  • Org. Synth. (2010).[2][3][1][4] Titration of Grignard Reagents with Iodine. Organic Syntheses .

  • Sigma-Aldrich. (2022). Safety Data Sheet: this compound. (Generic SDS Reference for safety protocols).

Sources

Application Notes & Protocols: Strategic Synthesis of High-Value Agrochemicals from 2-Chloro-4-methylphenyl Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-chloro-4-methylphenyl scaffold is a cornerstone in modern agrochemical design, serving as a critical precursor for a range of potent herbicides and fungicides. Its specific substitution pattern imparts desirable physicochemical properties and biological activity to the final active ingredients. This document provides an in-depth guide to the synthesis of valuable agrochemicals derived from 2-chloro-4-methylphenol and its subsequent ether derivatives. We will explore the fundamental synthetic strategies, from the regioselective chlorination of the phenolic precursor to the formation of phenoxyacetic acid herbicides and complex diaryl ether fungicides. The protocols herein are presented with a focus on the underlying chemical principles, causality behind experimental choices, and practical insights for laboratory and process scale-up.

Introduction: The Strategic Importance of the 2-Chloro-4-methylphenyl Moiety

The 2-chloro-4-methylphenyl group is a privileged structure in agrochemical synthesis. The chlorine atom at the ortho-position and the methyl group at the para-position to the hydroxyl/ether linkage create a unique electronic and steric environment. This configuration is pivotal for molecular recognition at the target site in pests and weeds, often enhancing efficacy and selectivity.

Key agrochemicals derived from this scaffold include:

  • Phenoxy Herbicides: Most notably, MCPA ((4-chloro-2-methylphenoxy)acetic acid), a selective herbicide used to control broadleaf weeds in cereal crops and pastureland.[1][2] Its action mimics the plant growth hormone auxin, leading to uncontrolled growth and eventual death in susceptible species.[1]

  • Diaryl Ether Fungicides: This class of compounds often relies on an ether linkage to a second aromatic system. A prominent example is Difenoconazole, which contains a 1-[2-[2-chloro-4-(4-chlorophenoxy)phenyl] structural component and provides broad-spectrum fungicidal control.[3]

This guide will detail the synthetic pathways from the common starting material, 4-methylphenol (p-cresol), to these advanced agrochemical products.

Synthetic Workflow Overview

The synthesis of these agrochemicals follows a logical progression. The initial step is the creation of the core phenolic intermediate, which is then elaborated into the desired final product through etherification reactions.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Herbicide Synthesis cluster_2 PART 3: Fungicide Synthesis Start 4-Methylphenol (p-Cresol) Precursor 2-Chloro-4-methylphenol Start->Precursor Regioselective Chlorination Herbicide MCPA Herbicide ((4-Chloro-2-methylphenoxy)acetic acid) Precursor->Herbicide Williamson Ether Synthesis (with Chloroacetic Acid) Fungicide Diaryl Ether Intermediate (e.g., for Difenoconazole) Precursor->Fungicide Ullmann Condensation (with Aryl Halide)

Caption: General workflow for agrochemical synthesis.

Synthesis of the Core Intermediate: 2-Chloro-4-methylphenol

The critical first step is the highly selective chlorination of 4-methylphenol. The goal is to direct the chlorine atom exclusively to the ortho-position relative to the hydroxyl group, which is a powerful ortho-, para-director. Since the para-position is already blocked by the methyl group, the challenge lies in preventing dichlorination and the formation of the isomeric 3-chloro-4-methylphenol.

Authoritative Insight: The use of a carefully selected catalyst system is paramount. Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), are employed to polarize the chlorinating agent. Co-catalysts like diaryl sulfides can further enhance selectivity by forming a reactive chlorosulfonium salt intermediate, which delivers chlorine more selectively to the ortho position.

Protocol 1: Regioselective Chlorination of 4-Methylphenol

This protocol describes the synthesis of 2-chloro-4-methylphenol with high isomeric purity.[4]

Core Reaction:

G cluster_r Reactants cluster_p Product r1 4-Methylphenol r2 SO2Cl2 (or Cl2) r1->r2 + p1 2-Chloro-4-methylphenol r2->p1 AlCl3 / Diaryl Sulfide 0-35°C

Caption: Synthesis of 2-chloro-4-methylphenol.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, thermometer, and gas inlet/outlet

  • Addition funnel

  • 4-Methylphenol (p-cresol)

  • Sulfuryl chloride (SO₂Cl₂) or Chlorine (Cl₂) gas

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Diphenyl sulfide

  • Inert solvent (optional, e.g., dichloromethane)

  • Sodium hydroxide solution (for quenching)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reactor Setup: Charge the reactor with 4-methylphenol. If using a solid, gently heat the reactor jacket to melt it (m.p. ~35°C).

  • Catalyst Addition: Add the catalyst system: anhydrous AlCl₃ (0.1-1.0 mol%) and diphenyl sulfide (0.1-1.0 mol%) to the molten or dissolved 4-methylphenol under stirring.[4]

  • Reaction: Cool the mixture to 0-10°C. Begin the slow, dropwise addition of sulfuryl chloride or the bubbling of chlorine gas. This reaction is exothermic; maintain the temperature between 20-35°C using the reactor cooling system.[4]

  • Monitoring: Monitor the reaction progress using Gas Chromatography (GC) until the starting material is consumed to the desired level (e.g., <1%).

  • Quenching: Once complete, slowly add the reaction mixture to a chilled aqueous solution of sodium hydroxide to quench unreacted chlorinating agent and neutralize the catalyst.

  • Work-up: Acidify the aqueous layer with hydrochloric acid to a pH of ~2. This will precipitate the phenolic product.

  • Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.

Data Summary Table:

Parameter Value Reference
Starting Material 4-Methylphenol [4]
Chlorinating Agent Sulfuryl Chloride [4]
Catalyst AlCl₃ / Diphenyl Sulfide [4]
Temperature 20-35 °C [4]
Typical Yield >93% [4]

| Purity (Isomeric) | >99% (2-chloro isomer) |[4] |

Safety Note: This reaction involves corrosive and toxic materials. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthesis of Phenoxyacetic Acid Herbicides: The Case of MCPA

The synthesis of MCPA from 2-chloro-4-methylphenol is a classic example of the Williamson ether synthesis. This reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion acts as the nucleophile.

Mechanistic Insight: The reaction involves the deprotonation of the weakly acidic phenol with a strong base (NaOH) to form the sodium 2-chloro-4-methylphenoxide. This phenoxide is a potent nucleophile that attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion and forming the C-O ether bond.[2][5]

Protocol 2: Synthesis of (4-Chloro-2-methylphenoxy)acetic acid (MCPA)

This protocol details the one-pot synthesis of MCPA.[2][5][6]

Materials and Equipment:

  • Three-necked round-bottom flask with a reflux condenser, magnetic stirrer, and thermometer

  • 2-Chloro-4-methylphenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

Procedure:

  • Phenoxide Formation: In the flask, dissolve 2-chloro-4-methylphenol in an aqueous solution of sodium hydroxide. A slight excess of NaOH is used to ensure complete deprotonation of the phenol. The formation of the sodium phenoxide salt is typically exothermic.

  • Condensation Reaction: To the stirred phenoxide solution, add a solution of chloroacetic acid that has also been neutralized with sodium hydroxide (forming sodium chloroacetate).[6] Heat the reaction mixture to reflux (around 100-110°C) and maintain for 2-4 hours.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting phenol.

  • Work-up and Isolation: After cooling to room temperature, carefully acidify the reaction mixture with concentrated HCl to a pH of 1-2. The MCPA product, being a carboxylic acid, is insoluble in acidic water and will precipitate as a solid.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts (NaCl) and any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or toluene).

Data Summary Table:

Parameter Value Reference
Molar Ratio (Phenol:Chloroacetic Acid:NaOH) ~1 : 1.05 : 2.1 [5][6]
Reaction Temperature 100-110 °C (Reflux) [6]
Reaction Time 2-4 hours
Expected Yield 85-95%

| Product Melting Point | 114-118 °C |[2][5] |

Synthesis of Diaryl Ether Agrochemicals via Ullmann Condensation

The synthesis of diaryl ethers, common in advanced fungicides, requires the formation of a C(aryl)-O-C(aryl) bond. The Ullmann condensation is a powerful, copper-catalyzed method for achieving this transformation by coupling a phenol with an aryl halide.[7][8]

Mechanistic Insight: The classical Ullmann reaction involves high temperatures and stoichiometric copper.[9] Modern protocols utilize catalytic amounts of copper(I) salts (e.g., CuI) and often employ ligands to facilitate the reaction under milder conditions. The mechanism is believed to involve the formation of a copper phenoxide, followed by oxidative addition of the aryl halide to the copper center, and finally reductive elimination to form the diaryl ether product and regenerate the catalyst.[7]

Protocol 3: General Procedure for Ullmann Diaryl Ether Synthesis

This protocol provides a general framework for coupling 2-chloro-4-methylphenol with a generic activated aryl halide.

Core Reaction:

G cluster_r Reactants cluster_p Product r1 2-Chloro-4-methylphenol r2 Ar-X (Aryl Halide) r1->r2 + p1 Diaryl Ether r2->p1 CuI (cat.), Base (e.g., K3PO4) Ligand (optional), Solvent, Δ

Caption: Ullmann condensation for diaryl ether synthesis.

Materials and Equipment:

  • Schlenk flask or similar reaction vessel for inert atmosphere conditions

  • Reflux condenser and inert gas line (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

  • 2-Chloro-4-methylphenol

  • Aryl halide (e.g., 4-chloronitrobenzene as a model)

  • Copper(I) Iodide (CuI)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)

  • High-boiling polar aprotic solvent (e.g., Dioxane, N-Methyl-2-pyrrolidone (NMP))

  • Ligand (optional, e.g., a salicylaldimine or phenanthroline derivative)[9]

Procedure:

  • Reactor Setup: To a dry Schlenk flask under an inert atmosphere, add CuI (5-10 mol%), the base (e.g., K₃PO₄, 2 equivalents), 2-chloro-4-methylphenol (1 equivalent), and the aryl halide (1.2 equivalents).

  • Solvent Addition: Add the anhydrous solvent via syringe. If using a ligand, it should be added at this stage.

  • Reaction: Heat the stirred mixture to the target temperature (typically 100-150°C) and maintain for 12-24 hours.[10]

  • Monitoring: Follow the consumption of the starting materials by GC-MS or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the copper catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel.

Data Summary Table:

Parameter Value Reference
Catalyst Copper(I) Iodide (CuI) [9]
Base K₃PO₄ or K₂CO₃ [9]
Solvent Dioxane or NMP [8][9]
Temperature 100-150 °C [10]
Atmosphere Inert (N₂ or Ar)

| Typical Yield | 60-90% (highly substrate dependent) | |

Conclusion

The synthetic routes originating from 2-chloro-4-methylphenol are robust, versatile, and industrially significant. The Williamson ether synthesis provides a direct and high-yielding pathway to phenoxyacetic acid herbicides like MCPA. For more complex diaryl ether structures found in modern fungicides, the copper-catalyzed Ullmann condensation offers a reliable method for C-O bond formation. Mastery of these protocols, grounded in a solid understanding of their underlying mechanisms, enables researchers to efficiently synthesize these vital agrochemical compounds and explore novel derivatives for future crop protection solutions.

References

  • MCPA - Wikipedia. (n.d.). Wikipedia. [Link]

  • MCPA - chemeurope.com. (n.d.). Chemeurope.com. [Link]

  • Ullmann Condensation - SynArchive. (n.d.). SynArchive. [Link]

  • mcpa.pdf. (n.d.). [Link]

  • 2,4-DICHLOROPHENOXYACETIC ACID - IARC Publications. (2015). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 112. [Link]

  • US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google Patents. (1981).
  • The Ullmann Ether Condensation - ResearchGate. (2016). ResearchGate. [Link]

  • The Production of Phenoxy Herbicides. (n.d.). [Link]

  • 2,4-Dichlorophenoxyacetic acid. (n.d.). [Link]

  • CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents. (2020).
  • Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Publishing. (2017). RSC Publishing. [Link]

  • Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. (2014). Chinese Journal of Chemistry, 32(1), 73-78. [Link]

  • WO2012082372A1 - Synergistic fungicidal interactions of aminopyrimidines and other... - Google Patents. (2012).
  • US5847236A - Process for the preparation of 2-chloro-4-methylphenol - Google Patents. (1998). Google Patents. .google.

Sources

Application Notes and Protocols for the Conjugation of 2-chloro-4-methylphenoxyethyl Linkers to Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of peptides with chemical linkers is a cornerstone of modern drug development and chemical biology. Linkers can modulate the pharmacokinetic and pharmacodynamic properties of peptides, enabling the creation of targeted drug conjugates, probes for biological imaging, and tools for studying protein-protein interactions. The 2-chloro-4-methylphenoxyethyl group is a bifunctional linker that offers a stable phenoxyether linkage and a reactive chloroethyl moiety for covalent attachment to a peptide. This application note provides a detailed guide to the synthesis and attachment of 2-chloro-4-methylphenoxyethyl linkers to peptides, with a focus on the underlying chemical principles, step-by-step protocols, and methods for characterization of the final conjugate.

The choice of a linker is critical in the design of peptide conjugates as it can influence stability, solubility, and biological activity. The phenoxyethyl scaffold provides a balance of hydrophobicity and rigidity, while the chloro-substituent on the phenoxy ring can be used to fine-tune electronic properties. The terminal chloroethyl group serves as a reactive handle for conjugation, typically targeting nucleophilic residues on the peptide.

Chemical Principles of Conjugation

The attachment of a 2-chloro-4-methylphenoxyethyl linker to a peptide can be achieved through two primary strategies:

  • Conjugation to a Pre-synthesized Peptide: A peptide is first synthesized using standard solid-phase peptide synthesis (SPPS), incorporating a nucleophilic amino acid residue such as cysteine or lysine. The 2-chloro-4-methylphenoxyethyl linker, activated as a suitable electrophile, is then reacted with the deprotected side chain of the target amino acid in solution. The most common approach involves the reaction of the chloroethyl group with the thiol side chain of a cysteine residue to form a stable thioether bond.

  • Incorporation of a Linker-Amino Acid Adduct during SPPS: A non-canonical amino acid pre-functionalized with the 2-chloro-4-methylphenoxyethyl linker is incorporated directly into the peptide sequence during SPPS. This method offers precise control over the site of linker attachment.

This application note will focus on the first strategy, which is more versatile and does not require the synthesis of a custom amino acid derivative.

The key reaction is the nucleophilic substitution of the chlorine atom on the linker by a deprotonated thiol group from a cysteine residue. This reaction proceeds via an SN2 mechanism and is typically carried out under basic conditions to ensure the deprotonation of the cysteine thiol.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
2-chloro-4-methylphenolReagentSigma-Aldrich
2-bromoethanolReagentSigma-Aldrich
Sodium hydride (60% dispersion in mineral oil)ReagentSigma-Aldrich
Thionyl chlorideReagentSigma-Aldrich
Fmoc-protected amino acidsPeptide synthesisBachem
Rink Amide MBHA resinPeptide synthesisNovabiochem
N,N-Dimethylformamide (DMF)Peptide synthesisFisher Scientific
Dichloromethane (DCM)ACSFisher Scientific
PiperidineReagentSigma-Aldrich
N,N'-Diisopropylcarbodiimide (DIC)ReagentSigma-Aldrich
Oxyma PureReagentSigma-Aldrich
Trifluoroacetic acid (TFA)ReagentSigma-Aldrich
Triisopropylsilane (TIS)ReagentSigma-Aldrich
1,2-Ethanedithiol (EDT)ReagentSigma-Aldrich
Diethyl ether, anhydrousACSFisher Scientific
Acetonitrile (ACN)HPLCFisher Scientific
Water, deionizedHPLC-
Tris(2-carboxyethyl)phosphine (TCEP)ReagentThermo Fisher Scientific
Sodium bicarbonateACSFisher Scientific

Experimental Protocols

Protocol 1: Synthesis of 1-chloro-2-(2-chloro-4-methylphenoxy)ethane

This protocol describes the synthesis of the reactive linker from commercially available starting materials.

  • Synthesis of 2-(2-chloro-4-methylphenoxy)ethanol:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-4-methylphenol (1.0 eq) to anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath and slowly add sodium hydride (1.1 eq) portion-wise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.

    • Add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 80 °C and stir overnight.

    • Cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the product with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Chlorination of 2-(2-chloro-4-methylphenoxy)ethanol:

    • In a fume hood, dissolve the purified 2-(2-chloro-4-methylphenoxy)ethanol (1.0 eq) in DCM.

    • Cool the solution to 0 °C and add thionyl chloride (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-chloro-2-(2-chloro-4-methylphenoxy)ethane.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Cysteine-Containing Peptide

This protocol describes the synthesis of a model peptide containing a cysteine residue for linker conjugation using Fmoc-based SPPS.

  • Resin Swelling: Swell Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the first Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH) (3 eq) with DIC (3 eq) and Oxyma Pure (3 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and couple for 2 hours.

    • Wash the resin with DMF and DCM.

    • Confirm complete coupling using a Kaiser test.

  • Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

Protocol 3: Conjugation of the Linker to the Peptide

This protocol describes the solution-phase conjugation of the synthesized linker to the cysteine-containing peptide.

  • Peptide Cleavage and Deprotection:

    • Treat the dried peptide-resin with a cleavage cocktail of TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5) for 3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

  • Peptide Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. Lyophilize the pure fractions.

  • Conjugation Reaction:

    • Dissolve the purified, lyophilized peptide in a degassed buffer of 50% ACN/water containing 100 mM sodium bicarbonate, pH 8.0.

    • Add TCEP (1.2 eq) to ensure the cysteine thiol is in its reduced form.

    • In a separate vial, dissolve 1-chloro-2-(2-chloro-4-methylphenoxy)ethane (5 eq) in a minimal amount of DMF.

    • Add the linker solution to the peptide solution and stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Purification of the Conjugate: Purify the peptide-linker conjugate by RP-HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical HPLC.

Data Presentation

ParameterValue/Condition
Linker Synthesis
Stoichiometry (Phenol:Bromoethanol)1 : 1.2
Reaction Temperature (Etherification)80 °C
Stoichiometry (Alcohol:Thionyl Chloride)1 : 1.5
Reaction Temperature (Chlorination)0 °C to RT
Peptide Synthesis
ResinRink Amide MBHA
Coupling ReagentsDIC/Oxyma Pure
Cleavage CocktailTFA/TIS/Water/EDT (92.5:2.5:2.5:2.5)
Conjugation Reaction
Peptide:Linker Molar Ratio1 : 5
Reaction Buffer100 mM Sodium Bicarbonate, pH 8.0
Reducing AgentTCEP
Reaction TimeOvernight
Reaction TemperatureRoom Temperature

Visualization of Workflows

G cluster_synthesis Protocol 1: Linker Synthesis cluster_spps Protocol 2: Peptide Synthesis cluster_conjugation Protocol 3: Conjugation start_synthesis 2-chloro-4-methylphenol + 2-bromoethanol etherification Etherification (NaH, DMF, 80°C) start_synthesis->etherification intermediate 2-(2-chloro-4-methylphenoxy)ethanol etherification->intermediate chlorination Chlorination (SOCl2, DCM) intermediate->chlorination linker 1-chloro-2-(2-chloro-4-methylphenoxy)ethane chlorination->linker reaction Conjugation Reaction (pH 8.0, TCEP) linker->reaction start_spps Resin spps_cycle Fmoc-SPPS Cycles start_spps->spps_cycle peptide_resin Peptide-Cys(Trt)-Resin spps_cycle->peptide_resin cleavage Cleavage & Deprotection (TFA Cocktail) peptide_resin->cleavage crude_peptide Crude Peptide cleavage->crude_peptide hplc1 RP-HPLC Purification crude_peptide->hplc1 pure_peptide Pure Cys-Peptide hplc1->pure_peptide pure_peptide->reaction crude_conjugate Crude Conjugate reaction->crude_conjugate hplc2 RP-HPLC Purification crude_conjugate->hplc2 final_product Peptide-Linker Conjugate hplc2->final_product

Caption: Workflow for the synthesis and conjugation of the 2-chloro-4-methylphenoxyethyl linker to a peptide.

Analytical Characterization

A thorough analytical characterization is crucial to confirm the successful synthesis of the peptide-linker conjugate and to assess its purity.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Analytical RP-HPLC is used to determine the purity of the final conjugate. A shift in the retention time compared to the unconjugated peptide is expected due to the increased hydrophobicity of the linker.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the identity of the conjugate by verifying its molecular weight. The observed mass should correspond to the theoretical mass of the peptide plus the mass of the 2-chloro-4-methylphenoxyethyl linker minus the mass of HCl.

  • Tandem Mass Spectrometry (MS/MS): MS/MS can be used to confirm the site of conjugation by fragmenting the parent ion and analyzing the resulting fragment ions. The fragmentation pattern will reveal which amino acid residue is modified.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed structural elucidation, 1D and 2D NMR spectroscopy can be employed to confirm the covalent bond formation and the structure of the linker on the peptide.

G start Purified Conjugate hplc Analytical RP-HPLC start->hplc ms Mass Spectrometry (ESI or MALDI) start->ms nmr NMR Spectroscopy start->nmr purity Purity Assessment hplc->purity msms Tandem MS (MS/MS) ms->msms identity Identity Confirmation (Molecular Weight) ms->identity site Site of Conjugation msms->site structure Structural Elucidation nmr->structure

Caption: Analytical workflow for the characterization of the peptide-linker conjugate.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of linker Incomplete reaction during etherification or chlorination.Ensure anhydrous conditions, use fresh reagents, and monitor the reaction by TLC or GC-MS to confirm completion.
Incomplete peptide synthesis Poor coupling efficiency.Use a different coupling reagent (e.g., HATU), double couple difficult amino acids, and ensure proper resin swelling.
Low conjugation efficiency Cysteine thiol is oxidized; pH of the reaction is not optimal; linker is not sufficiently reactive.Use a reducing agent like TCEP just before conjugation; ensure the pH is between 7.5 and 8.5; increase the molar excess of the linker.
Multiple products in the final conjugate Non-specific reaction of the linker with other nucleophilic side chains (e.g., lysine).Optimize the pH to favor thiol reactivity (around 8); consider protecting other nucleophilic side chains if necessary.

Conclusion

The 2-chloro-4-methylphenoxyethyl linker provides a versatile tool for the modification of peptides. The protocols outlined in this application note offer a robust framework for the synthesis of this linker and its successful conjugation to a cysteine-containing peptide. By understanding the underlying chemical principles and employing rigorous analytical characterization, researchers can confidently generate well-defined peptide-linker conjugates for a wide range of applications in drug discovery and chemical biology.

References

  • Solid-Phase Peptide Synthesis: A Practical Approach. Chan, W. C., & White, P. D. (Eds.). (2000). Oxford University Press. [Link]

  • Chemical Approaches to the Synthesis of Peptides and Proteins. Lloyd-Williams, P., Albericio, F., & Giralt, E. (1997). CRC Press. [Link]

  • Bioconjugate Techniques, 3rd Edition. Hermanson, G. T. (2013). Academic Press. [Link]

  • A new methodology for incorporating chiral linkers into stapled peptides. de la Torre, B. G., & Albericio, F. (2018). Angewandte Chemie International Edition, 57(42), 13872-13876. [Link]

Application Note: Strategic Solvent Selection for Reactions of 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(2-Bromoethoxy)-2-chloro-4-methylbenzene is a multifunctional intermediate possessing distinct reactive sites: a primary alkyl bromide, an aryl chloride, an aromatic ether linkage, and a substituted benzene ring. The strategic selection of a reaction solvent is paramount in controlling the chemoselectivity, reaction rate, and overall yield of transformations involving this substrate. This guide provides researchers, chemists, and drug development professionals with a detailed framework for solvent selection, grounded in mechanistic principles and supported by established protocols. We will explore solvent effects on nucleophilic substitution at the side chain, metal-catalyzed cross-coupling at the aryl chloride, ether cleavage, and electrophilic aromatic substitution.

Introduction: The Principle of Solvent-Mediated Reactivity

The solvent is not merely an inert medium for dissolving reactants; it is an active participant that can profoundly influence the course of a chemical reaction. Its properties—polarity, proticity, and coordinating ability—can stabilize or destabilize reactants, intermediates, and transition states, thereby dictating which of a molecule's functional groups will react preferentially. For a molecule like this compound, understanding these solvent effects is the key to unlocking its synthetic potential.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyValue (Predicted/Analog Data)Significance for Solvent Selection
Molecular FormulaC₉H₁₀BrClOIndicates a relatively non-polar structure with polar functional groups.
Molecular Weight249.53 g/mol Influences diffusion rates and solubility.
PolarityModerately PolarSoluble in a range of organic solvents; poor solubility in water.
Boiling Point> 250 °C (Predicted)Allows for a wide range of reaction temperatures.
XlogP3.6 (Predicted)[1]Indicates good solubility in lipophilic organic solvents.

Note: Experimental data for the target molecule is limited. Properties are estimated based on its structure and data from close analogs like 2-(2-bromoethoxy)-1-chloro-4-methylbenzene[1] and 1-(2-Bromoethoxy)-4-chlorobenzene[2][3].

Reaction Pathway I: Nucleophilic Substitution at the Bromoethyl Side Chain (SN2)

The primary alkyl bromide is the most labile site for classical nucleophilic substitution (SN2) reactions. This pathway is ideal for introducing a wide variety of functional groups (e.g., azides, cyanides, alkoxides, amines) by displacing the bromide ion.

Scientific Rationale

The SN2 reaction proceeds via a concerted, bimolecular mechanism where the nucleophile attacks the electrophilic carbon as the leaving group departs.[4] The reaction rate is highly sensitive to the solvation of the nucleophile.[5][6][7]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are the solvents of choice for SN2 reactions.[4][8] They possess high dielectric constants to dissolve ionic nucleophiles but lack acidic protons. Consequently, they solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive. This dramatically accelerates the reaction rate.[7]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are generally poor choices for SN2 reactions.[5][6] Their acidic protons form strong hydrogen bonds with the anionic nucleophile, creating a bulky "solvation shell" that sterically hinders its approach to the substrate and lowers its energy, making it less reactive.[5][6]

  • Apolar Solvents (e.g., Toluene, Hexane): These solvents are typically unsuitable as they cannot effectively dissolve the ionic nucleophiles required for the reaction.

Visualization: Solvent Effect on SN2 Nucleophiles

cluster_0 Polar Aprotic Solvent (e.g., DMF) cluster_1 Polar Protic Solvent (e.g., EtOH) Nu_aprotic Nu⁻ (Naked & Highly Reactive) RX R-Br Nu_aprotic->RX Fast Attack Cation_aprotic M⁺ Solv_aprotic DMF Cation_aprotic->Solv_aprotic Solvated Cation Product_aprotic R-Nu RX->Product_aprotic Nu_protic Nu⁻ Solv_H1 Nu_protic->Solv_H1 H-Bond Solv_H2 Nu_protic->Solv_H2 Solv_H3 Nu_protic->Solv_H3 RX_protic R-Br Nu_protic->RX_protic Slow Attack (Hindered) Product_protic R-Nu RX_protic->Product_protic

Caption: Solvent interactions in SN2 reactions.

Experimental Protocol: Synthesis of an Aryl Ether via Williamson Ether Synthesis

This protocol details the reaction of this compound with 4-methoxyphenoxide.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxyphenol (1.1 equivalents) to anhydrous N,N-dimethylformamide (DMF, 0.5 M).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the reactive alkoxide.[9] Using DMF as the solvent prevents side reactions and accelerates the subsequent SN2 step.[4]

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should cease.

  • Substrate Addition: Add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-6 hours). Rationale: Heating increases the reaction rate, and polar aprotic solvents like DMF are stable at these temperatures.[8]

  • Workup: Cool the reaction to room temperature and cautiously quench by slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reaction Pathway II: Metal-Catalyzed Cross-Coupling at the Aryl Chloride

The aryl chloride position, while less reactive than a corresponding bromide or iodide, is an excellent handle for forming new C-C or C-N bonds via palladium-, nickel-, or iron-catalyzed cross-coupling reactions.[10][11][12]

Scientific Rationale

Reactions like the Suzuki-Miyaura (C-C) and Buchwald-Hartwig amination (C-N) are cornerstones of modern synthesis.[12][13] The solvent's role is multifaceted:

  • Solubility: It must dissolve the aryl halide, the coupling partner (e.g., boronic acid or amine), the base, and the catalyst complex. Biphasic systems (e.g., toluene/water) are common, especially in Suzuki couplings where inorganic bases are used.[14]

  • Catalyst Stability: The solvent can coordinate to the metal center, influencing the stability and activity of the catalytic species.

  • Reaction Pathway Modulation: In some cases, polar solvents can alter the active catalytic species, switching the chemoselectivity of a reaction.[15] For aryl chlorides, which require highly active catalysts, ethereal solvents (dioxane, THF), aromatic solvents (toluene), and polar aprotic solvents (DMF) are frequently employed.[16][17]

Visualization: Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdCl Ar-Pd(II)(Cl)L₂ Pd0->ArPdCl Oxidative Addition (Ar-Cl) ArPdR Ar-Pd(II)(R)L₂ ArPdCl->ArPdR Transmetalation (R-B(OH)₂) + Base ArPdR->Pd0 Reductive Elimination Product Ar-R ArPdR->Product Solvent Solvent Role: - Solubility - Catalyst Stability

Caption: The role of solvent in the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura C-C Bond Formation

This protocol describes the coupling of the aryl chloride with phenylboronic acid.

  • Flask Setup: To a Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.5 eq.), and a strong inorganic base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos, RuPhos, 4-10 mol%). Rationale: Aryl chlorides require electron-rich, bulky phosphine ligands to facilitate the difficult oxidative addition step.[16]

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add degassed solvent, such as a 4:1 mixture of dioxane and water. Causality: The mixed solvent system dissolves both the organic substrate and the inorganic base, facilitating the reaction. Water can also accelerate the transmetalation step.[14][18]

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction by LC-MS.

  • Workup and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

Reaction Pathway III: Cleavage of the Aryl Ether Bond

The aryl-alkyl ether linkage can be cleaved to unmask the corresponding phenol. This is a common deprotection strategy in multi-step synthesis.

Scientific Rationale

Aryl-alkyl ethers are cleaved under harsh acidic conditions.[19] The reaction involves protonation of the ether oxygen to create a good leaving group, followed by nucleophilic attack by a halide.[20]

  • Mechanism: Cleavage of an aryl-alkyl ether always produces a phenol and an alkyl halide. This is because the sp²-hybridized carbon of the aromatic ring is resistant to SN2 attack, and the formation of an aryl cation for an SN1 pathway is highly unfavorable.[21]

  • Reagents and Solvents: Strong acids like HBr and HI are effective, often used in excess or with acetic acid as a co-solvent.[20] For a milder, more selective cleavage, Lewis acids like boron tribromide (BBr₃) are superior. These reactions are typically run in inert, non-coordinating solvents like dichloromethane (DCM) or chloroform at low temperatures to control reactivity.[19]

Experimental Protocol: Lewis Acid-Mediated Ether Cleavage
  • Setup: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (BBr₃, 1.0 M in DCM, 1.5-2.0 eq.) dropwise via syringe. Causality: BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, activating it for cleavage. The reaction is performed at low temperature to prevent side reactions.[19]

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours.

  • Quench: Cool the reaction to 0 °C and quench very slowly and carefully with methanol, followed by water.

  • Extraction and Purification: Extract the mixture with DCM or ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄, filter, and concentrate. Purify the resulting phenol by column chromatography.

Reaction Pathway IV: Electrophilic Aromatic Substitution (EAS)

The aromatic ring can be further functionalized via electrophilic aromatic substitution (EAS), such as halogenation, nitration, or Friedel-Crafts reactions.[22]

Scientific Rationale

In EAS, an electrophile attacks the electron-rich benzene ring.[22] The existing substituents direct the position of the incoming electrophile. Both the alkoxy group (-OR) and the chloro group (-Cl) are ortho, para-directors. The alkoxy group is strongly activating, while the chloro group is deactivating. Therefore, substitution will be directed primarily by the more powerful activating alkoxy group to the positions ortho and para to it.

  • Solvent Choice: The choice of solvent is dictated by the need to avoid reaction with the highly reactive electrophile and Lewis acid catalyst. Inert, non-polar solvents like dichloromethane (DCM), carbon disulfide (CS₂), or nitromethane are common.[23] For nitration or sulfonation, the concentrated acid (H₂SO₄) often serves as both the catalyst and the solvent.

Experimental Protocol: Bromination of the Aromatic Ring
  • Setup: Dissolve this compound (1.0 eq.) in an inert solvent such as dichloromethane (DCM) in a flask protected from light.

  • Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃, 0.1 eq.).

  • Reagent Addition: Cool the mixture to 0 °C. Slowly add a solution of bromine (Br₂, 1.0 eq.) in DCM dropwise. Causality: The Lewis acid catalyst (FeBr₃) polarizes the Br-Br bond, creating a potent electrophile ("Br⁺") that is attacked by the aromatic ring.[23]

  • Reaction: Stir the reaction at 0 °C to room temperature until the bromine color has faded and starting material is consumed (monitor by GC-MS or TLC).

  • Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate to destroy excess bromine.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate. Purify the product by chromatography or recrystallization.

Conclusion

The synthetic utility of this compound is unlocked through the deliberate and informed selection of solvents. To functionalize the alkyl side chain via an SN2 mechanism, polar aprotic solvents like DMF or DMSO are essential. For C-C or C-N bond formation at the aryl chloride position, ethereal or aromatic solvents in conjunction with specialized catalysts are required. To cleave the ether and reveal the phenol, inert solvents like DCM are used with powerful Lewis acids. Finally, to modify the aromatic ring itself, non-coordinating solvents that do not interfere with the strong electrophiles are necessary. By understanding the mechanistic role of the solvent, researchers can selectively target the desired reactive site, maximizing yields and minimizing unwanted side reactions.

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  • Reisman, S. E., et al. (2018). LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. ACS Catalysis. [Link][27]

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  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link][8]

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  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link][34]

  • Chemistry Steps. (2020, July 20). Reactions of Ethers-Ether Cleavage. [Link][20]

  • Szostak, M., & Lei, P. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). [Link][35]

  • Anonymous. (n.d.). Electrophilic Aromatic Substitution. [Link][23]

  • Hunt, I. (n.d.). Ch24 : ArOR + HX -> ArOH + RX. University of Calgary. [Link]

  • PubChem. (n.d.). 1-(2-Bromoethoxy)-4-chlorobenzene. [Link][2]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link][21]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link][22]

  • PubChem. (n.d.). 1-(2-Chloro-ethoxy)-4-methyl-benzene. [Link][36]

  • GCRS. (n.d.). 1-(2-BROMOETHOXY)-4-CHLOROBENZENE. [Link][3]

  • PubChemLite. (n.d.). 2-(2-bromoethoxy)-1-chloro-4-methylbenzene. [Link][1]

  • The Organic Chemistry Tutor. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube. [Link][37]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(2-Chloro-4-methylphenoxy)ethyl bromide Utilization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Elimination Side Products (Vinyl Ether Formation) Product ID: 2-CMP-EtBr (Generic Designator) CAS Reference: Analogous to general phenoxyethyl bromide protocols

The Mechanistic Landscape: Why Elimination Occurs

Issue Diagnosis: Users frequently report the formation of a "styrene-like" impurity when reacting 2-(2-Chloro-4-methylphenoxy)ethyl bromide with nucleophiles (amines, thiols, etc.). This impurity is 2-chloro-4-methylphenyl vinyl ether .

Root Cause Analysis: This is a classic competition between Bimolecular Substitution (


)  and Bimolecular Elimination (E2) .
While primary alkyl halides typically favor substitution, this specific substrate has a unique vulnerability: the ether oxygen at the 

-position.
  • Inductive Effect: The oxygen atom exerts a strong electron-withdrawing inductive effect (-I), which increases the acidity of the

    
    -protons (the 
    
    
    
    next to the oxygen).
  • Result: Even moderately strong bases can deprotonate this position, leading to the expulsion of the bromide and the formation of the vinyl ether double bond.

Pathway Visualization

The following diagram illustrates the bifurcation between the desired product and the elimination impurity.

ReactionPathways node_sub Substrate: 2-(2-Chloro-4-methylphenoxy) ethyl bromide node_sn2 Target Product: Substitution (SN2) node_sub->node_sn2 Path A: SN2 (Low Temp, Polar Aprotic, Weak Base) node_e2 Impurity: Vinyl Ether (E2) node_sub->node_e2 Path B: E2 (High Temp, Strong Base, Steric Hindrance) node_base Reagent: Nucleophile (Nu) / Base (B) node_base->node_sub

Caption: Figure 1. Kinetic competition between substitution (Green) and elimination (Red). The


-oxygen acidity accelerates Path B.

Troubleshooting Guide & FAQs

Q1: I am seeing >15% vinyl ether impurity. My nucleophile is an amine. What is wrong?

Diagnosis: You are likely using a base that is too strong or a temperature that is too high. Explanation: If you are using bases like Sodium Ethoxide (


), Sodium Hydroxide (

), or even strong organic bases like DBU, you are promoting the E2 pathway. The activation energy for Elimination is generally higher than Substitution; therefore, high heat also favors the impurity. Correction:
  • Switch Base: Use Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    . These are milder and less likely to deprotonate the
    
    
    -carbon.
  • Lower Temperature: Run the reaction at room temperature (RT) or

    
     maximum. Avoid reflux unless necessary.[1]
    
Q2: My reaction is too slow at lower temperatures. How can I speed it up without heating?

Diagnosis: The Leaving Group (Bromide) is not labile enough for the lower thermal energy. Solution: Use the Finkelstein Modification (In-Situ Iodination) . Protocol: Add 0.1 – 0.5 equivalents of Potassium Iodide (KI) to the reaction.

  • Mechanism:[2][3][4][5][6][7] KI reacts with the alkyl bromide to form an alkyl iodide in situ. The C-I bond is weaker than C-Br, and Iodide is a better leaving group. This accelerates the

    
     rate significantly, allowing the reaction to proceed at lower temperatures where Elimination is kinetically disfavored.
    
Q3: Which solvent should I use?

Recommendation: Acetonitrile (MeCN) or DMF .

  • Why: These are polar aprotic solvents.[8][9] They solvate cations (

    
    , 
    
    
    
    ) well, leaving the nucleophilic anion "naked" and more reactive for
    
    
    attack.
  • Avoid: Ethanol or Methanol (Protic solvents). These form hydrogen bonds with the nucleophile, "caging" it and reducing its

    
     reactivity, which gives the competing E2 mechanism a chance to take over.
    

Optimized Experimental Protocol

Objective: Synthesis of a secondary amine derivative from 2-(2-Chloro-4-methylphenoxy)ethyl bromide with minimal elimination.

ParameterStandard Condition (Risk of E2)Optimized Condition (High Fidelity)
Solvent Ethanol / TolueneAcetonitrile (MeCN) or DMF
Base NaOH / TEA / NaOEt

(3.0 equiv)
Catalyst NoneKI (0.1 - 0.5 equiv)
Temp Reflux (

)

Concentration 0.5 M0.2 M (Dilution slightly favors intramolecular, but here helps control exotherms)
Step-by-Step Methodology (The "Gold Standard")
  • Preparation: In a clean round-bottom flask, dissolve 2-(2-Chloro-4-methylphenoxy)ethyl bromide (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration).

  • Catalyst Addition: Add Potassium Iodide (KI) (0.2 equiv). Stir for 15 minutes at RT. Note: You may see a slight color change as alkyl iodide forms.

  • Base & Nucleophile: Add powdered, anhydrous

    
      (3.0 equiv) followed by the Target Amine/Nucleophile  (1.1 – 1.2 equiv).
    
  • Reaction: Stir vigorously at

    
     . Monitor by TLC or HPLC.
    
    • Checkpoint: If starting material remains after 12h, raise temp to

      
      . Do not exceed 
      
      
      
      .
  • Workup: Filter off the inorganic salts (

    
    , 
    
    
    
    , excess Carbonate). Evaporate the solvent. Partition the residue between Ethyl Acetate and Water.
  • Purification: The crude product should contain minimal vinyl ether. If present, the vinyl ether is usually less polar and can be separated via flash column chromatography (Hexane/EtOAc gradient).

Decision Tree for Process Optimization

Use this logic flow to determine the next step in your experiment if you encounter issues.

TroubleshootingTree start Start: Analyze Crude Mixture (H-NMR / HPLC) check_impurity Is Vinyl Ether > 5%? start->check_impurity check_base Check Base pKa. Is it > 12 (e.g. NaOH)? check_impurity->check_base Yes check_conversion Is Conversion Low? check_impurity->check_conversion No action_change_base Switch to K2CO3 or NaHCO3 check_base->action_change_base Yes check_temp Is Temp > 60°C? check_base->check_temp No action_lower_temp Lower Temp to 40°C. Add KI (Finkelstein) check_temp->action_lower_temp Yes action_solvent Switch Solvent to DMF/DMSO (Increase Polarity) check_temp->action_solvent No (Sterics?) check_conversion->action_solvent Yes action_success Process Optimized check_conversion->action_success No

Caption: Figure 2. Logic flow for diagnosing reaction failures. Priority is given to Base strength and Temperature control.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.[1] (Chapter 17: Elimination reactions).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section on Reactivity of Alkyl Halides).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (General procedures for Alkylation of Amines).

  • Streitwieser, A. (1962). Solvolytic Displacement Reactions. McGraw-Hill.[1] (Discussion on Solvent Effects in

    
     reactions).
    
  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

Sources

Technical Support Center: Optimizing Nucleophilic Substitution of 2-chloro-4-methylphenoxyethyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of reactions involving 2-chloro-4-methylphenoxyethyl bromide. This guide is designed for researchers and drug development professionals to navigate the complexities of nucleophilic substitution on this specific substrate. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

Section 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental principles governing the reaction.

Q1: What is the primary role of temperature in the substitution reaction of 2-chloro-4-methylphenoxyethyl bromide?

A1: Temperature is arguably the most critical parameter to control in this reaction. It directly influences both the reaction rate (kinetics) and the product distribution (thermodynamics).

  • Kinetics: Increasing the temperature provides more energy to the reacting molecules, allowing them to overcome the activation energy barrier more frequently. This results in a faster reaction rate. If your reaction is sluggish, a moderate increase in temperature is often the first variable to adjust.[1]

  • Thermodynamics & Selectivity: Temperature significantly affects the competition between the desired substitution (SN2) pathway and the primary undesired side-reaction, elimination (E2). Elimination reactions generally have a higher activation energy and are more favored by an increase in entropy (more molecules are produced).[2] Consequently, higher temperatures tend to favor the formation of the elimination byproduct, (2-chloro-4-methylphenoxy)ethene.[2][3] The key is to find a thermal "sweet spot" that allows for a reasonable reaction rate without significantly promoting elimination.

Q2: What are the competing reaction mechanisms and how does temperature dictate the outcome?

A2: Given that 2-chloro-4-methylphenoxyethyl bromide is a primary alkyl bromide, the dominant mechanisms in competition are the SN2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination) pathways.

  • SN2 Reaction: This is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time the bromide leaving group departs.[4][5] This is typically the desired pathway for producing the substituted product.

  • E2 Reaction: This is also a single-step concerted mechanism where a base removes a proton from the carbon adjacent to the one bearing the bromide, simultaneously forming a double bond and ejecting the bromide leaving group.[4]

Increasing the temperature disproportionately increases the rate of the elimination reaction.[2] This is because the transition state for elimination is generally higher in energy, and the increased thermal energy makes this pathway more accessible.

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides direct answers to specific problems you may encounter during your experiments.

Issue 1: Low or No Conversion of Starting Material

  • Question: I've run my reaction for several hours with my nucleophile, but TLC and GC-MS analysis show that over 90% of the 2-chloro-4-methylphenoxyethyl bromide is unreacted. What is my next step?

  • Answer: This is a classic indication that the reaction lacks sufficient activation energy or that a key reagent is compromised.

    • Incrementally Increase Temperature: The most direct approach is to increase the reaction temperature. Do this in a controlled manner, for example, in 10–15 °C increments. Monitor the reaction progress after each increase. A sluggish reaction can often be driven to completion with moderate heating.[1]

    • Verify Reagent Activity: Ensure your nucleophile is active and that the solvent is anhydrous if using moisture-sensitive reagents (e.g., organometallics or hydrides).[6] If using a base like potassium carbonate, ensure it is finely powdered and dry to maximize its effectiveness.

    • Consider Solvent Effects: The choice of solvent is critical. For SN2 reactions, polar aprotic solvents like DMF, acetonitrile, or DMSO are often superior as they solvate the cation of the nucleophilic salt but leave the nucleophile itself relatively free and highly reactive.[7] If you are using a polar protic solvent (like ethanol), it may be solvating and deactivating your nucleophile.

Issue 2: Significant Formation of the Elimination Byproduct

  • Question: My reaction produces the desired product, but it is contaminated with a significant amount ( >15%) of (2-chloro-4-methylphenoxy)ethene. How can I improve the selectivity for substitution?

  • Answer: This is a clear sign that the E2 pathway is competing effectively with the SN2 pathway, which is strongly influenced by temperature and the nature of your nucleophile/base.

    • Reduce the Reaction Temperature: This is the most effective solution. Elimination reactions are favored by heat.[2] Try running the reaction at a lower temperature for a longer period. Even performing the reaction at room temperature or 0 °C, if feasible for your nucleophile, can dramatically shift the selectivity towards substitution.

    • Evaluate Your Nucleophile/Base: Strongly basic and sterically hindered nucleophiles favor elimination. If your nucleophile is also a strong base (e.g., an alkoxide like sodium ethoxide), this competition is inherent. Using a less basic nucleophile, if chemically possible, can mitigate this. For example, using sodium iodide (a strong nucleophile but very weak base) will result in almost exclusive substitution.[3]

Issue 3: Product Degradation or Appearance of Multiple Side Products

  • Question: When I heat my reaction to drive it to completion, the mixture darkens, and my TLC plate shows a complex mixture of products instead of a clean conversion. What is happening?

  • Answer: This indicates that the reaction temperature is too high, leading to the thermal decomposition of your starting material, your desired product, or even the solvent. Phenoxy-containing compounds can be susceptible to degradation under harsh conditions.

    • Identify the Optimal Temperature Ceiling: Systematically lower the reaction temperature until the formation of these degradation products ceases. It is better to have a slightly slower, cleaner reaction than a fast, messy one that requires extensive purification.

    • Ensure an Inert Atmosphere: If not already doing so, run the reaction under an inert atmosphere of nitrogen or argon. This prevents potential oxidation reactions that can occur at elevated temperatures and contribute to the formation of colored impurities.

    • Check Nucleophile/Substrate Stability: Confirm that your specific nucleophile and the 2-chloro-4-methylphenoxyethyl bromide substrate are stable for extended periods at the target temperature in your chosen solvent.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Optimizing Reaction Temperature

This protocol provides a framework for a systematic approach to finding the optimal temperature for your specific nucleophile (Nu:⁻).

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a nitrogen/argon inlet, add 2-chloro-4-methylphenoxyethyl bromide (1.0 eq).

  • Reagents: Dissolve the substrate in an appropriate anhydrous polar aprotic solvent (e.g., acetonitrile or DMF, approx. 0.1-0.5 M).

  • Addition: Add your nucleophile (1.1-1.5 eq). If a non-nucleophilic base (e.g., K₂CO₃) is required, add it now (1.5-2.0 eq).[8]

  • Initial Run: Begin stirring the reaction at room temperature (approx. 20-25 °C).

  • Monitoring: After 1 hour, take an aliquot for analysis by TLC or GC to establish a baseline.[9]

  • Stepwise Heating: Increase the temperature by 15 °C (e.g., to 40 °C). Stir for 1-2 hours and take another analytical sample.

  • Analysis & Iteration: Compare the product-to-starting material ratio and check for the appearance of byproducts. Continue to increase the temperature in 15 °C increments, allowing sufficient time at each step for the reaction to progress, until one of the following is observed:

    • The reaction reaches full conversion.

    • The rate of byproduct formation becomes significant.

    • Signs of degradation appear.

  • Optimization: The optimal temperature will be the highest temperature that provides a good reaction rate without unacceptable levels of side reactions or degradation.

Data Presentation: Recommended Starting Conditions

The optimal temperature is highly dependent on the system. This table provides empirically grounded starting points for your optimization experiments.

Nucleophile TypeExampleSolvent SystemBase (if needed)Recommended Starting Temp. (°C)Primary Concern
Strong, Non-Basic NaI, NaN₃, NaCNAcetonitrile, DMFN/A25 - 50 °CReaction Rate
Weakly Basic Amines Aniline, MorpholineAcetonitrile, DioxaneK₂CO₃, Et₃N50 - 80 °CIncomplete Conversion
Phenoxides Sodium 4-nitrophenoxideDMFK₂CO₃60 - 90 °CReaction Rate
Strongly Basic Alkoxides NaOEt, NaOMeEthanol, MethanolN/A0 - 25 °CElimination (E2)
Thiols Sodium thiophenoxideEthanol, DMFNaH, K₂CO₃25 - 60 °COxidation, Elimination

Section 4: Visualizations

Reaction Pathway Diagram

This diagram illustrates the critical decision point in the reaction, governed by temperature.

G sub Substrate + Nucleophile (2-chloro-4-methylphenoxyethyl bromide + Nu:⁻) ts_sn2 SN2 Transition State sub->ts_sn2 Low Temp Good Nucleophile ts_e2 E2 Transition State sub->ts_e2 High Temp Strong Base prod_sub Substitution Product ts_sn2->prod_sub Desired Pathway prod_elim Elimination Product ts_e2->prod_elim Side Reaction

Caption: Competing SN2 and E2 reaction pathways.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common experimental problems.

G start Analyze Reaction Mixture (TLC, GC, NMR) q_conversion Is Conversion < 90%? start->q_conversion q_elim Is Elimination > 10%? q_conversion->q_elim No act_inc_temp ACTION: Increase Temp by 15°C OR Increase Reaction Time q_conversion->act_inc_temp Yes q_degrad Degradation Products Present? q_elim->q_degrad No act_dec_temp ACTION: Decrease Temp by 15°C OR Use less hindered base q_elim->act_dec_temp Yes act_too_hot ACTION: Drastically Reduce Temp Ensure Inert Atmosphere q_degrad->act_too_hot Yes end_ok Reaction Optimized q_degrad->end_ok No

Sources

Removing unreacted 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene from product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of unreacted 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene Classification: Organic Synthesis / Process Chemistry / Genotoxic Impurity Management

The Chemist's Dilemma: Understanding the Impurity

You are dealing with This compound (hereafter referred to as Impurity A ).

  • Chemical Nature: It is a neutral, lipophilic alkylating agent .

  • Reactivity: It contains a primary alkyl bromide, making it a "soft" electrophile. It is susceptible to SN2 reactions but is stable to simple aqueous washes.

  • The Problem: Because it is neutral and lipophilic, it tracks with your organic product during standard aqueous workups (brine/water washes). Furthermore, as an alkyl halide, it is a structural alert for genotoxicity (GTI), requiring strict removal to ppm levels in pharmaceutical applications.

This guide outlines three targeted protocols for its removal, ranked from highest specificity (Scavenging) to traditional separation (Chromatography).

Module 1: The "Gold Standard" – Resin Scavenging

Best For: High-value intermediates, late-stage synthesis, and removing Genotoxic Impurities (GTIs) to <10 ppm.

This method uses a polymer-supported nucleophile to covalently bond with the unreacted alkyl bromide. The impurity becomes part of the solid phase and is removed via simple filtration.

Recommended Scavenger:
  • SiliaMetS® Thiol (Si-Thiol) or Polymer-supported Thiophenol .

  • Mechanism:[1][2] The thiol (-SH) is a soft nucleophile that reacts rapidly with the alkyl bromide chain of Impurity A via SN2 displacement.

Protocol 1: Scavenging Workflow
  • Dissolution: Dissolve your crude reaction mixture in a non-protic solvent (DCM, THF, or Ethyl Acetate are ideal). Avoid alcohols if possible, as they compete slightly in solvation.

  • Stoichiometry: Calculate the molar amount of unreacted Impurity A (via HPLC/NMR). Add 3–4 equivalents of Si-Thiol resin relative to the impurity.

  • Activation: Add a mild base (e.g., Diisopropylethylamine, DIPEA) at 1 equivalent relative to the resin to deprotonate the thiol and increase reactivity.

  • Incubation: Stir gently at 40–50°C for 4–12 hours .

    • Note: The elevated temperature drives the SN2 reaction on the solid support.

  • Filtration: Filter the mixture through a fritted funnel or a celite pad.

  • Wash: Rinse the resin cake with the reaction solvent to recover all product.

  • Result: The filtrate contains your product; Impurity A remains trapped on the resin.

Visualizing the Workflow:

ScavengingWorkflow Crude Crude Mixture (Product + Impurity A) Resin Add Si-Thiol Resin (+ DIPEA) Crude->Resin Dissolve React Stir 40°C (S_N2 Reaction) Resin->React Time Filter Filtration React->Filter Suspension Waste Solid Waste (Resin-Bound Impurity) Filter->Waste Retentate Pure Pure Filtrate (Product Only) Filter->Pure Eluate

Figure 1: Logical flow for solid-phase scavenging of electrophilic impurities.

Module 2: Chemical Derivatization (The "Sacrificial Amine")

Best For: Large-scale reactions where resins are too expensive, and the product is not an amine (or is a very distinct amine).

If you cannot use resins, you can mimic the effect in the solution phase by turning the lipophilic Impurity A into a water-soluble salt.

Protocol 2: Amine Quench
  • Reagent: Add excess N,N-Dimethylamine (solution in THF) or N-Methylpiperazine to the reaction mixture.

  • Reaction: Heat the mixture to reflux for 2–4 hours.

    • Chemistry: The amine attacks the alkyl bromide, converting Impurity A into a quaternary ammonium salt (if using dimethylamine) or a basic tertiary amine.

  • Workup:

    • Cool the mixture.

    • Perform an Acidic Wash (1M HCl).

    • Outcome: The derivatized Impurity A (now charged/polar) will partition into the aqueous acidic layer. Your neutral product remains in the organic layer.

    • Caution: Do not use this method if your target product is also an amine that forms water-soluble salts.

Module 3: Chromatographic Separation

Best For: Small scale (<5g) or when Impurity A and Product have significantly different Rf values.

Since Impurity A is an aryl alkyl ether with a halogen, it is relatively non-polar.

TLC Optimization Guide
  • Stationary Phase: Silica Gel 60.

  • Visualization: UV (254 nm) is effective due to the aromatic ring. KMnO4 stain is effective for the alkyl chain (mild oxidation).

  • Mobile Phase Strategy:

    • Impurity A is lipophilic. It will likely elute near the solvent front in pure DCM.

    • Recommended Solvent System: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).

    • Target: Aim to keep Impurity A at Rf > 0.7 and your product at Rf < 0.4.

ComponentPredicted PolarityElution Order (Normal Phase)
Impurity A Low (Lipophilic)Elutes First (Fast)
Target Product Variable (Likely Higher)Elutes Second (Slow)
Troubleshooting & FAQs

Q1: Why can't I just distill the impurity off? A: this compound has a high molecular weight (approx. 249.5 g/mol ) and a likely boiling point exceeding 150°C at atmospheric pressure. Distillation would require high vacuum (<1 mbar) and high temperatures, which risks decomposing your valuable product. Scavenging is thermally gentler.

Q2: I tried recrystallization, but it oiled out. Why? A: The "ethyl bromide" chain adds rotational freedom, and the "chloro-methyl" substitution on the ring disrupts crystal packing. This molecule acts as a "grease."[1] To crystallize your product, try a solvent system that keeps Impurity A in solution, such as cold Methanol or Isopropanol/Water . Impurity A is soluble in alcohols; if your product is less soluble, it may crash out while Impurity A stays in the mother liquor.

Q3: Is this impurity dangerous? A: Yes. As a primary alkyl halide, it is a potent alkylating agent. It is classified as a Potential Genotoxic Impurity (PGI) .[3] Avoid inhalation or skin contact. All waste streams containing this impurity must be treated as hazardous chemical waste.

Q4: Can I use activated charcoal? A: Activated charcoal is generally poor at removing specific alkyl halides unless they are highly aromatic. It is non-specific and may reduce your product yield without fully removing the impurity.

Decision Matrix: Selecting Your Method

DecisionMatrix Start Start: Impurity A Present Q1 Is Product an Amine? Start->Q1 Q2 Scale of Reaction? Q1->Q2 No (Neutral/Acidic) Method2 USE RESIN SCAVENGING (Si-Thiol) Q1->Method2 Yes (Basic) Method1 USE ACID WASH (After derivatization) Q2->Method1 Cost Sensitive Q2->Method2 Large Scale (>10g) Method3 USE COLUMN CHROMATOGRAPHY Q2->Method3 Small Scale (<1g)

Figure 2: Strategic decision tree for purification method selection.

References
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for the Pharmaceutical Industry. Academic Press. (Chapter on Impurity Control).
  • Biotage. (n.d.).[1] ISOLUTE® Si-Thiol Metal and Electrophile Scavenger. Retrieved from

  • SiliCycle. (n.d.). SiliaMetS® Thiol (Si-Thiol) Application Note. Retrieved from

  • Teo, Y. C., et al. (2016). "Efficient Removal of Genotoxic Alkyl Halides using Polymer-Supported Nucleophiles." Organic Process Research & Development.

  • European Medicines Agency (EMA). (2014). ICH M7 Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from

Sources

Technical Support Center: Recrystallization of 2-(2-Chloro-4-methylphenoxy)ethyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(2-Chloro-4-methylphenoxy)ethyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this key intermediate. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification process effectively.

Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for the recrystallization of 2-(2-Chloro-4-methylphenoxy)ethyl bromide?

Based on the molecular structure—an aromatic ether with chloro and bromo substituents—the compound has moderate polarity. A good starting point for solvent selection is a polar protic solvent.

Primary Recommendation: Ethanol Ethanol is an excellent choice for a single-solvent recrystallization. A structurally similar compound, 2-(2-ethoxyphenoxy) ethyl bromide, has been successfully recrystallized from ethanol to achieve high purity (>98%).[1][2] The principle here is that the compound should be highly soluble in hot ethanol and sparingly soluble at low temperatures, allowing for efficient crystal formation upon cooling.[3][4]

Alternative Recommendation: Toluene/Heptane or Hexane/Ethyl Acetate System If a single solvent system is not effective, a two-solvent system is a robust alternative.[5]

  • Toluene/Heptane: Toluene is a good solvent for aromatic compounds, while heptane (or hexane) acts as an anti-solvent.[6][7]

  • Hexane/Ethyl Acetate: Ethyl acetate will readily dissolve the compound, and the gradual addition of hexane will induce crystallization.[8]

The key is to dissolve the compound in a minimum amount of the "good" solvent (e.g., Toluene, Ethyl Acetate) at an elevated temperature and then titrate with the "poor" solvent (anti-solvent, e.g., Heptane, Hexane) until the solution becomes faintly cloudy.[5][8] Reheating to achieve a clear solution followed by slow cooling should yield high-quality crystals.

Q2: My compound "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common issue, especially with compounds that have melting points lower than the boiling point of the solvent or when the solution is supersaturated with impurities.[9]

Causality & Troubleshooting:

  • Solution is Too Concentrated/Cooling is Too Rapid: If the concentration of the solute is too high, it can crash out of solution above its melting point. Rapid cooling exacerbates this.

    • Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent (1-5% more volume) to slightly decrease the saturation.[9][10] Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm bath that cools slowly can promote proper crystal growth.[10]

  • High Impurity Level: Significant amounts of impurities can depress the melting point of your compound, leading to the formation of a liquid phase.

    • Solution: If the oil does not solidify upon further cooling or scratching, it may be necessary to recover the material by removing the solvent and performing a preliminary purification step, such as passing it through a short silica plug, before attempting recrystallization again.[11]

  • Inappropriate Solvent Choice: The boiling point of your solvent may be too high.

    • Solution: Select a solvent with a lower boiling point.

Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

This is typically due to one of two reasons: the solution is not sufficiently saturated, or it is a stable supersaturated solution that requires a nucleation event to initiate crystal growth.[9]

Troubleshooting Steps:

  • Induce Nucleation: A supersaturated solution needs a starting point for crystal formation.

    • Scratch Method: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[9] The microscopic glass fragments serve as nucleation sites.

    • Seed Crystal: If you have a pure crystal of the compound, add a tiny amount to the solution to act as a template for crystal growth.[9]

  • Too Much Solvent Was Used: This is the most common reason for crystallization failure.[9] If nucleation techniques do not work, your solution is likely too dilute.

    • Solution: Gently heat the solution and boil off a portion of the solvent to increase the concentration.[10] Allow it to cool again and attempt to induce nucleation. To check if you have lost a significant amount of product to the mother liquor, you can take a small sample of the filtrate and evaporate it to see if a large amount of solid remains.[10]

Q4: The recrystallized product is still colored. How can I obtain a colorless product?

Colored impurities are often highly polar, conjugated molecules. These can sometimes be removed by using activated charcoal.[3][6]

Protocol for Decolorization:

  • Dissolve the crude solid in the appropriate amount of hot recrystallization solvent.

  • Remove the flask from the heat source to prevent flash boiling.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.

  • Swirl the mixture and gently heat it for a few minutes.

  • Perform a hot gravity filtration using fluted filter paper to remove the charcoal.[3]

  • Proceed with the cooling and crystallization of the colorless filtrate.

Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Always cool the solution slightly before adding the charcoal.

Experimental Protocols
Protocol 1: Single-Solvent Recrystallization with Ethanol
  • Dissolution: Place the crude 2-(2-Chloro-4-methylphenoxy)ethyl bromide in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil using a hot plate, adding more ethanol in small portions until the solid is fully dissolved.[4][6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Crystal formation should occur over 15-30 minutes.[10] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper or dry them further in a vacuum oven.

Protocol 2: Two-Solvent Recrystallization with Toluene-Heptane
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot toluene required for complete dissolution.[5]

  • Addition of Anti-Solvent: While keeping the solution hot, add heptane dropwise until a persistent cloudiness (turbidity) is observed.[8]

  • Clarification: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection & Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of cold heptane or a pre-chilled toluene/heptane mixture.

  • Drying: Dry the purified crystals.

Visualization of Troubleshooting Workflow

The following diagram outlines the decision-making process when a recrystallization attempt fails to produce the desired crystalline solid.

G cluster_start cluster_outcome cluster_success cluster_failure cluster_oil cluster_clear start Recrystallization Attempt: Solution Cooled outcome Crystals Formed? start->outcome success SUCCESS: Collect, Wash & Dry Crystals outcome->success Yes failure_check What is the state of the solution? outcome->failure_check No oil_out Liquid Oil Layer Formed ('Oiled Out') failure_check->oil_out Oily Layer clear_sol Clear Solution (No Crystals) failure_check->clear_sol Clear Solution oil_action 1. Re-heat to dissolve. 2. Add small amount of hot solvent. 3. Cool SLOWLY. oil_out->oil_action oil_action->start Re-attempt clear_action 1. Try to induce nucleation (scratch/seed). 2. If no success, reduce solvent volume by boiling. 3. Re-cool. clear_sol->clear_action clear_action->start Re-attempt

Caption: Troubleshooting flowchart for common recrystallization failures.

Solvent Properties Reference Table

For your convenience, here is a table of properties for the recommended solvents. Understanding these properties is key to optimizing the recrystallization process.

SolventBoiling Point (°C)Freezing Point (°C)Polarity IndexComments
Ethanol 78-1140.654[12]Excellent general-purpose polar protic solvent.[6]
Toluene 111-950.099[12]Good for dissolving aromatic compounds.[6]
Heptane 98-910.012[13]Common non-polar anti-solvent.
Hexane 69-950.009[12]Good for nonpolar compounds; easily removed.[6]
Ethyl Acetate 77-840.228[12]Good general solvent for intermediate polarity.[6]
References
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Experiment 2: Recrystallization. (n.d.). Retrieved from [Link]

  • 2-Phenylbutyronitrile. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide. (2014, March 26). Google Patents.
  • Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide. (2014, March 26). Patsnap.
  • recrystallization & purification of N-bromosuccinimide. (2021, February 6). YouTube. Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • Alkyl and Alkylene Bromides. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Common Solvents for Crystallization. (n.d.). Retrieved from [Link]

  • Recrystallization Issues. (2024, October 17). Reddit. Retrieved from [Link]

  • 2-(2,4,6-Trichlorophenoxy)ethyl bromide. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Recrystallization. (2020, January 10). YouTube. Retrieved from [Link]

  • Preparation of ethyl bromide. (n.d.). PrepChem.com. Retrieved from [Link]

  • The Chemistry of Ethers. (n.d.). Michigan State University. Retrieved from [Link]

  • Guanidoacetic Acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. (2014, November 7). Master Organic Chemistry. Retrieved from [Link]

  • Solvents and Polarity. (n.d.). University of Rochester. Retrieved from [Link]

  • Common Solvent Properties. (n.d.). Retrieved from [Link]

  • US20040181099A1 - Aromatic ethers and process for producing aromatic ethers. (n.d.). Google Patents.
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Retrieved from [Link]

Sources

Technical Support Center: Stability and Reactivity of 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and reactivity of 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene when subjected to basic conditions. Our goal is to equip you with the necessary knowledge to anticipate reaction outcomes, troubleshoot common issues, and optimize your experimental protocols.

Introduction

This compound is a substituted aromatic compound with reactive functional groups that exhibit distinct behaviors in the presence of a base. The primary reactive pathway under basic conditions is an intramolecular Williamson ether synthesis, leading to the formation of a heterocyclic compound. However, the reaction is not without potential complications. This guide will explore the expected reactivity, potential side reactions, and provide practical solutions to common experimental challenges.

Core Concepts: Expected Reactivity Under Basic Conditions

The principal reaction anticipated for this compound in the presence of a base is an intramolecular SN2 reaction. This process, a variation of the Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl group (formed in situ via hydrolysis of an ether, or if the starting material was the corresponding phenol) followed by nucleophilic attack of the resulting phenoxide on the electrophilic carbon bearing the bromine atom. This intramolecular cyclization is favored due to the proximity of the reacting groups, leading to the formation of a thermodynamically stable six-membered ring.

The expected product of this reaction is 5-chloro-7-methyl-2,3-dihydrobenzo[b][1][2]oxazine .

Caption: Intramolecular Williamson Ether Synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction to expect when treating this compound with a base?

A1: The primary and most favorable reaction is an intramolecular Williamson ether synthesis. This involves the formation of a phenoxide (if starting from the corresponding phenol) which then acts as a nucleophile, attacking the carbon atom attached to the bromine. This results in the formation of a six-membered heterocyclic ring, specifically 5-chloro-7-methyl-2,3-dihydrobenzo[b][1][2]oxazine. This type of reaction is generally efficient for forming 5- and 6-membered rings.[3][4]

Q2: What type of base is most suitable for this intramolecular cyclization?

A2: The choice of base is critical and depends on the specific substrate and desired reaction conditions. For intramolecular Williamson ether synthesis, a range of bases can be employed.

  • Strong, non-nucleophilic bases like sodium hydride (NaH) are often used to ensure complete deprotonation of the precursor alcohol, if present.[3][5]

  • Milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly at higher temperatures.[6] These are often preferred for their ease of handling and to minimize potential side reactions.

  • The selection of a stronger base might be necessary for less reactive systems, while a milder base at elevated temperatures can be a good starting point for optimization.[2]

Q3: Which solvents are recommended for this reaction?

A3: Polar aprotic solvents are generally the best choice for Williamson ether synthesis as they can solvate the cation of the base while leaving the nucleophile relatively free and reactive.[1][7] Protic solvents can solvate the nucleophile, reducing its reactivity.

  • Recommended: Dimethylformamide (DMF), acetonitrile, and dimethyl sulfoxide (DMSO) are commonly used.[1][7][8]

  • To Avoid: Protic solvents like water and alcohols should generally be avoided as they can interfere with the reaction.

Q4: Can the chlorine atom on the benzene ring be displaced by a nucleophile under these conditions?

A4: Nucleophilic aromatic substitution (SNAr) of the chlorine atom is generally unlikely under typical Williamson ether synthesis conditions. SNAr reactions require either very harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack.[9][10][11] In this compound, the substituents are not strongly electron-withdrawing, making the aromatic ring less susceptible to nucleophilic attack. The intramolecular cyclization is kinetically and thermodynamically more favorable.

Q5: Is there a risk of intermolecular reactions?

A5: While intermolecular reactions (where two molecules of the starting material react with each other) are possible, the intramolecular pathway to form a six-membered ring is generally much faster and therefore the dominant process. The proximity of the reactive centers in the same molecule greatly favors the intramolecular cyclization. However, at very high concentrations, the likelihood of intermolecular side products may increase. To favor the intramolecular reaction, it is advisable to work at a moderate dilution.

Troubleshooting Guide

This section addresses common problems encountered during the base-mediated reactions of this compound.

Troubleshooting_Workflow cluster_issues Common Issues cluster_solutions Potential Solutions start Experiment Start problem Problem Encountered start->problem low_yield Low or No Product Formation problem->low_yield Low Yield side_product Formation of Side Products (e.g., Alkene) problem->side_product Side Products unreacted_sm Unreacted Starting Material problem->unreacted_sm Incomplete Reaction check_base Verify Base Strength & Purity low_yield->check_base increase_temp Increase Reaction Temperature low_yield->increase_temp change_solvent Switch to a More Polar Aprotic Solvent low_yield->change_solvent use_milder_base Use a Milder Base (e.g., K2CO3) side_product->use_milder_base lower_temp Lower Reaction Temperature side_product->lower_temp optimize_conc Optimize Reactant Concentration side_product->optimize_conc unreacted_sm->check_base unreacted_sm->increase_temp check_sm_purity Check Starting Material Purity unreacted_sm->check_sm_purity success Successful Reaction check_base->success increase_temp->success change_solvent->success check_sm_purity->success use_milder_base->success lower_temp->success optimize_conc->success

Caption: The competing E2 elimination side reaction.

Solutions:

  • Use a Less Hindered, Milder Base: Strong, bulky bases favor elimination.

    • Recommendation: Switch from a very strong base like sodium hydride to a milder base like potassium carbonate or cesium carbonate.

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures.

    • Recommendation: Try running the reaction at a lower temperature for a longer period.

Problem 3: Starting Material Remains Unchanged

Possible Cause & Solution:

  • Inactive Base: The base may have degraded due to improper storage or handling.

    • Recommendation: Use a fresh batch of a high-purity base.

  • Reaction Not Reaching a Sufficient Temperature:

    • Recommendation: Ensure your reaction setup is reaching and maintaining the target temperature.

  • Inertness of the C-Br bond: While unlikely to be the primary issue, in some cases, the C-Br bond may be less reactive than expected.

    • Recommendation: If other factors have been ruled out, a higher reaction temperature or a more forcing solvent/base combination may be necessary.

Experimental Protocols

General Protocol for Intramolecular Cyclization

This is a general starting point and may require optimization for your specific setup and scale.

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent: Add a suitable volume of anhydrous polar aprotic solvent (e.g., DMF or acetonitrile) to achieve a concentration of approximately 0.1 M.

  • Base Addition: Add the base (e.g., K₂CO₃, 1.5-2.0 eq) to the stirring solution.

  • Reaction: Heat the reaction mixture to the desired temperature (a starting point of 80 °C is recommended) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash them with a small amount of the reaction solvent or an extraction solvent like ethyl acetate.

  • Extraction: Combine the filtrate and the washings. If DMF was used, it is often removed by washing with water and extracting the product into a less polar organic solvent.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization. [7][12]

Quantitative Data Summary

ParameterRecommended ConditionRationale
Base K₂CO₃, Cs₂CO₃, NaHMilder bases can reduce side reactions; stronger bases ensure complete reaction.
Solvent DMF, AcetonitrilePolar aprotic solvents enhance nucleophilicity. [1]
Temperature 50 - 100 °CBalances reaction rate and potential for side reactions. [1]
Concentration ~0.1 MFavors intramolecular over intermolecular reactions.

Characterization of 5-chloro-7-methyl-2,3-dihydrobenzo[b]o[1][2]xazine

  • ¹H NMR: Expect signals corresponding to the aromatic protons, the methyl group, and the two methylene groups of the oxazine ring.

  • ¹³C NMR: Expect distinct signals for the aromatic carbons, the methyl carbon, and the two methylene carbons.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product should be observed.

  • IR Spectroscopy: Look for characteristic C-O-C stretching frequencies.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved February 18, 2026, from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved February 18, 2026, from [Link]

  • Williamson Ether synthesis : r/OrganicChemistry - Reddit. (2025, February 27). Retrieved February 18, 2026, from [Link]

  • Intramolecular Williamson Ether Synthesis - Master Organic Chemistry. (2015, June 12). Retrieved February 18, 2026, from [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. (2023, January 22). Retrieved February 18, 2026, from [Link]

  • Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 18, 2026, from [Link]

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. (n.d.). Retrieved February 18, 2026, from [Link]

  • A facile and environmentally benign synthesis of 2H-benzo[b] [1][2]oxazines of potential biological importance - Arkivoc. (n.d.). Retrieved February 18, 2026, from [Link]

  • One-Pot Synthesis of Benzo[b]o[1][2]xazins via Intramolecular Trapping Iminoenol - Organic Chemistry Portal. (n.d.). Retrieved February 18, 2026, from [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. (2021, August 9). Retrieved February 18, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Retrieved February 18, 2026, from [Link]

  • 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. (2023, September 20). Retrieved February 18, 2026, from [Link]

  • Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • Ring closure via intramolecular nucleophilic substitution or intermolecular dimerization: which is favoured? - Chemistry Stack Exchange. (2015, December 6). Retrieved February 18, 2026, from [Link]

  • 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]o[1][2]xazine. (n.d.). Retrieved February 18, 2026, from [Link]

  • Design, synthesis and biological evaluation of 2H-benzo[b] [1][2]oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d] [1][5]- GSC Online Press. (2020, April 29). Retrieved February 18, 2026, from [Link]

  • Visible-light-driven cascade radical cyclization toward the synthesis of a-carbonyl alkyl- substituted benzimidazo - Semantic Scholar. (n.d.). Retrieved February 18, 2026, from [Link]

  • Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e]t[1][2][3]riazines - MDPI. (2022, April 15). Retrieved February 18, 2026, from [Link]

  • Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts - MDPI. (2024, June 29). Retrieved February 18, 2026, from [Link]

  • A novel base-promoted cyclization: synthesis of substituted benzo[b]furans - RSC Publishing. (n.d.). Retrieved February 18, 2026, from [Link]

  • Enantioselective cyclization of bromoenynes: mechanistic understanding of gold(i)-catalyzed alkoxycyclizations - PMC. (2026, January 5). Retrieved February 18, 2026, from [Link]

  • Copper-Catalyzed Intramolecular N-S Bond Formation by Oxidative Dehydrogenative Cyclization - Organic Chemistry Portal. (n.d.). Retrieved February 18, 2026, from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Differentiating 2-chloro-4-methylphenyl ether Isomers by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realms of pharmaceutical development, environmental analysis, and metabolomics, the precise identification of isomeric molecules is not merely an academic exercise; it is a critical necessity. Structural isomers, while possessing identical molecular formulas and weights, can exhibit vastly different toxicological, pharmacological, and environmental fates. The family of chloro-methylphenyl ethers serves as a prime example of this analytical challenge. These compounds can be found as intermediates in chemical synthesis, as metabolites of pesticides, or as environmental contaminants. Differentiating between isomers such as 2-chloro-4-methylphenyl ether and its positional variants is often impossible by mass resolution alone and can be challenging even with chromatographic separation.

This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 2-chloro-4-methylphenyl ether and its isomers. We will delve into the mechanistic principles that govern their fragmentation, highlight the diagnostic ions that enable their differentiation, and provide a robust experimental protocol for their analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals who require a deeper understanding of mass spectral interpretation for isomeric compounds. The differentiation of such isomers is a common challenge, as they often have similar chromatographic retention times and mass spectra.[1]

Fundamental Fragmentation Pathways of Aromatic Ethers

Under electron ionization (EI), aromatic ethers undergo several characteristic fragmentation reactions. The initial event is the removal of an electron to form a molecular radical cation (M+•). The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. For substituted phenyl ethers, the main fragmentation pathways include:

  • Alpha-Cleavage: The bond between the aromatic ring and the ether oxygen is a common point of cleavage.[2]

  • Loss of the Alkoxy Group: This involves the cleavage of the C-O bond, leading to the loss of the alkoxy group as a radical.

  • Rearrangements: Hydrogen rearrangements, such as the McLafferty rearrangement, can occur, especially in the presence of longer alkyl chains.[3]

  • Loss of Small Neutral Molecules: The loss of stable neutral molecules like formaldehyde (CH₂O) or carbon monoxide (CO) is a characteristic feature of certain aromatic compounds.

The presence of substituents on the aromatic ring, such as chloro and methyl groups, significantly influences the fragmentation pathways by affecting the stability of the resulting ions.

The Fragmentation Pattern of 2-chloro-4-methylphenyl ether

Let's first consider the fragmentation of our primary compound of interest, 2-chloro-4-methylphenyl ether (Molecular Formula: C₈H₉ClO, Molecular Weight: 156.61 g/mol ).

The molecular ion (M+•) will be observed at m/z 156, with a characteristic M+2 peak at m/z 158 due to the presence of the ³⁷Cl isotope, in an approximate 3:1 ratio with the M peak.[2]

The major predicted fragmentation pathways are as follows:

  • Loss of a Methyl Radical ([M-15]⁺): A primary fragmentation pathway for methyl ethers is the loss of the methyl group (•CH₃) to form a stable phenoxonium ion. This is expected to be a prominent peak at m/z 141.

  • Loss of Formaldehyde ([M-30]⁺): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule (CH₂O), resulting in a chlorotoluene radical cation. This would produce a fragment at m/z 126.

  • Loss of a Chlorine Atom ([M-35]⁺): Cleavage of the C-Cl bond results in the loss of a chlorine radical (•Cl), yielding a fragment at m/z 121.

  • Formation of a Chlorotropylium Ion: Subsequent rearrangement and loss of CO from the [M-15]⁺ ion can lead to the formation of a chlorotropylium ion at m/z 113.

The following diagram illustrates these predicted fragmentation pathways for 2-chloro-4-methylphenyl ether.

M C₈H₉ClO⁺• m/z 156 (M⁺•) F1 [M - CH₃]⁺ m/z 141 M->F1 - •CH₃ F2 [M - CH₂O]⁺• m/z 126 M->F2 - CH₂O F3 [M - Cl]⁺ m/z 121 M->F3 - •Cl F4 [M - CH₃ - CO]⁺ m/z 113 F1->F4 - CO

Caption: Predicted fragmentation of 2-chloro-4-methylphenyl ether.

Comparative Analysis: 2-chloro-4-methylphenyl ether vs. 4-chloro-2-methylphenyl ether

To illustrate how subtle changes in structure affect fragmentation, let's compare the predicted mass spectrum of 2-chloro-4-methylphenyl ether with its isomer, 4-chloro-2-methylphenyl ether.

For 4-chloro-2-methylphenyl ether, the same types of fragmentation will occur, but the relative intensities of the resulting ions may differ due to the altered positions of the chloro and methyl groups. The stability of the resulting carbocations and radical cations will be influenced by the electronic effects of these substituents.

The key differentiators will likely be the relative abundances of the fragment ions. For instance, the stability of the phenoxonium ion formed after the loss of the methyl radical may be different between the two isomers, leading to a difference in the intensity of the m/z 141 peak.

Here is a table summarizing the expected key ions and their anticipated relative abundances for the two isomers.

m/zIon IdentityPredicted Relative Abundance (2-chloro-4-methylphenyl ether)Predicted Relative Abundance (4-chloro-2-methylphenyl ether)Diagnostic Potential
156[M]⁺•ModerateModerateMolecular Ion
141[M - CH₃]⁺HighHighMajor Fragment
126[M - CH₂O]⁺•Moderate to LowModerate to LowCharacteristic Loss
121[M - Cl]⁺ModerateModerateLoss of Halogen
113[M - CH₃ - CO]⁺LowLowSecondary Fragment
91[C₇H₇]⁺ModerateModerateTropylium Ion

While many of the fragments will be the same, slight differences in their relative intensities can be used for identification, especially when coupled with chromatographic separation.

The fragmentation pathway for 4-chloro-2-methylphenyl ether is visualized below.

M C₈H₉ClO⁺• m/z 156 (M⁺•) F1 [M - CH₃]⁺ m/z 141 M->F1 - •CH₃ F2 [M - CH₂O]⁺• m/z 126 M->F2 - CH₂O F3 [M - Cl]⁺ m/z 121 M->F3 - •Cl F4 [M - CH₃ - CO]⁺ m/z 113 F1->F4 - CO

Caption: Predicted fragmentation of 4-chloro-2-methylphenyl ether.

Experimental Protocol for GC-MS Analysis

To experimentally verify these fragmentation patterns and differentiate between the isomers, a well-defined Gas Chromatography-Mass Spectrometry (GC-MS) method is essential. High-resolution capillary gas chromatography is a preferred method for the analysis of such multicomponent samples due to its high resolving power and sensitivity.[4]

Objective: To separate and identify 2-chloro-4-methylphenyl ether and its isomers in a sample matrix.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890N/5975 GC/MS system).[5]

  • Capillary Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

Methodology:

  • Sample Preparation:

    • Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., acetone or dichloromethane).

    • If analyzing a complex matrix, perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest.

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-400

    • Scan Speed: 2 scans/second

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

  • Data Analysis:

    • Identify the peaks corresponding to the isomers based on their retention times.

    • Extract the mass spectrum for each peak.

    • Compare the obtained mass spectra with reference spectra from a library (e.g., NIST/EPA/NIH Mass Spectral Library) and with the predicted fragmentation patterns discussed in this guide.[6]

    • Pay close attention to the relative abundances of the key diagnostic ions to confirm the identity of each isomer.

The following diagram outlines the experimental workflow.

A Sample Preparation B GC Injection A->B C Chromatographic Separation B->C D Ionization (EI, 70 eV) C->D E Mass Analysis D->E F Data Acquisition E->F G Spectral Interpretation F->G

Caption: GC-MS workflow for isomer analysis.

Conclusion

The differentiation of isomers like 2-chloro-4-methylphenyl ether by mass spectrometry is a nuanced process that relies on a thorough understanding of fragmentation chemistry. While the primary fragments may be common across isomers, their relative abundances, governed by the principles of ion stability, provide the key to their unambiguous identification. By combining high-resolution gas chromatography with careful mass spectral interpretation, researchers can confidently distinguish between these closely related compounds. The methodologies and principles outlined in this guide serve as a valuable resource for scientists and professionals in drug development and related fields, enabling more accurate and reliable analytical outcomes.

References

  • Florea, M., et al. (2012). A 'meta effect' in the fragmentation reactions of ionised alkyl phenols and alkyl anisoles. Journal of Mass Spectrometry, 47(4), 535-544. [Link]

  • Zahran, N.F., Helal, A.I., & Rasgeed, N. (1991). Mass spectrometric study on the fragmentation of anisole. International Journal of Mass Spectrometry and Ion Processes, 105(2), 129-136. [Link]

  • Wang, J., et al. (2018). Isomeric differentiation of chloroanilines by gas chromatography-mass spectrometry in combination with tosylation. Journal of Separation Science, 41(12), 2639-2646. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Lizarraga, E., et al. (2004). Determination of chloroanisole compounds in red wine by headspace solid-phase microextraction and gas chromatography-mass spectrometry. Journal of Chromatography A, 1052(1-2), 145-149. [Link]

  • NIST. (n.d.). Phenol, 2-chloro-4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Ferreira da Silva, F., et al. (2021). Electron ionization induced fragmentation pathways of trichloroanisole. Physical Chemistry Chemical Physics, 23(1), 323-332. [Link]

  • NIST. (n.d.). Benzene, 1-chloro-4-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Calgary. (n.d.). Fragmentation Mechanisms. In Intro to Mass Spectrometry. Retrieved from [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-chloro-4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-4-methylphenol. In PubChem Compound Database. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). NIST / EPA / NIH Mass Spectral Library 2023. Retrieved from [Link]

  • Aktas, A. H. (2009). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 21(2), 1411-1415. [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of Aryl Ethers and Alkyl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the infrared (IR) spectroscopic signatures of aryl ethers and alkyl bromides. Tailored for researchers, scientists, and professionals in drug development, this document offers a technical exploration of the key vibrational modes that enable the differentiation of these two crucial functional groups. By understanding the principles behind their characteristic absorptions, researchers can confidently identify and characterize molecules in complex chemical environments.

The Foundational Principles of IR Spectroscopy in Functional Group Analysis

Infrared spectroscopy is a powerful analytical technique that probes the vibrational transitions of molecules.[1][2] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the natural vibrational frequencies of its bonds.[3][4] These vibrations can be categorized into two primary types: stretching (changes in bond length) and bending (changes in bond angle).[1] The frequency of these vibrations is influenced by several factors, including the masses of the bonded atoms and the strength of the bond.[3][5] Stronger bonds and lighter atoms vibrate at higher frequencies (higher wavenumbers), while weaker bonds and heavier atoms vibrate at lower frequencies.[3]

It is this principle that allows us to distinguish between different functional groups. Each functional group possesses a unique set of bonds and, consequently, a unique pattern of IR absorption peaks. The region of the IR spectrum from approximately 4000 to 1500 cm⁻¹ is known as the diagnostic region , where characteristic stretching vibrations for many functional groups appear.[6] The more complex region from 1500 to 400 cm⁻¹ is termed the fingerprint region .[7][8] This area contains a multitude of overlapping signals from various bending and stretching vibrations, creating a unique "fingerprint" for each molecule.[4]

Deciphering the Spectrum of Aryl Ethers

Aryl ethers are characterized by an oxygen atom connected to both an aromatic ring and an alkyl or aryl group. This structural arrangement leads to distinct IR absorption patterns, primarily arising from the C-O stretching vibrations and the influence of the aromatic ring.

The most prominent feature in the IR spectrum of an aryl ether is the C-O stretching vibration. Due to the resonance between the oxygen lone pairs and the aromatic pi system, the C(aryl)-O bond has partial double bond character. This results in two characteristic C-O stretching bands:

  • Asymmetric C-O Stretch: A strong and prominent absorption typically found in the range of 1275-1200 cm⁻¹ .[9]

  • Symmetric C-O Stretch: Another strong absorption appearing at a lower frequency, generally between 1075-1020 cm⁻¹ .[8][9]

The presence of the aromatic ring also contributes to the spectrum with:

  • Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[9]

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.[9]

  • Out-of-Plane (OOP) C-H Bending: Strong bands in the 900-675 cm⁻¹ region, the position of which can be indicative of the substitution pattern on the aromatic ring.[9]

Data Presentation: Characteristic IR Peaks for Aryl Ethers

Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
Asymmetric C(aryl)-O-C Stretch1275 - 1200StrongA key diagnostic peak for aryl ethers.[9]
Symmetric C(aryl)-O-C Stretch1075 - 1020StrongOften observed along with the asymmetric stretch.[8][9]
Aromatic =C-H Stretch3100 - 3000MediumIndicates the presence of sp² C-H bonds in the aromatic ring.[9]
Aromatic C=C Stretch1600 - 1450MediumConfirms the presence of the benzene ring.[9]
Out-of-Plane (OOP) C-H Bending900 - 675StrongThe exact position can help determine the substitution pattern.[9]

Visualizing the Key Vibrational Modes of an Aryl Ether (Anisole)

Caption: Key C-O stretching vibrations in Anisole.

Identifying the Signature of Alkyl Bromides

Alkyl bromides are characterized by a bromine atom attached to an sp³-hybridized carbon atom. The key diagnostic feature in their IR spectra is the C-Br stretching vibration. Due to the relatively heavy mass of the bromine atom, this vibration occurs at a low frequency, typically in the fingerprint region.

The primary absorption to look for is:

  • C-Br Stretch: A strong absorption in the range of 690-515 cm⁻¹ .[7]

It is important to note that this region can be complex, with other bending vibrations also present.[7] Therefore, the absence of other functional group absorptions in the diagnostic region (e.g., O-H, C=O, C≡C) is also a crucial piece of evidence when identifying an alkyl bromide.

Other absorptions associated with the alkyl portion of the molecule include:

  • sp³ C-H Stretch: Strong bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

  • CH₂ and CH₃ Bending: Medium absorptions in the 1470-1350 cm⁻¹ range.

Data Presentation: Characteristic IR Peaks for Alkyl Bromides

Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
C-Br Stretch690 - 515StrongThe most characteristic peak for alkyl bromides, found in the fingerprint region.[7]
C-H Wag (-CH₂X)1300 - 1150MediumCan be a useful secondary indicator.[7]
sp³ C-H Stretch2960 - 2850StrongIndicates the presence of the alkyl backbone.
C-H Bend (Scissoring)~1465MediumCharacteristic of CH₂ groups.
C-H Bend (Umbrella)~1380MediumCharacteristic of CH₃ groups.

Visualizing the Key Vibrational Mode of an Alkyl Bromide (1-Bromobutane)

Caption: The characteristic C-Br stretch in 1-Bromobutane.

Comparative Analysis: Aryl Ethers vs. Alkyl Bromides

FeatureAryl EthersAlkyl Bromides
Primary Diagnostic Peaks Two strong C-O stretches at 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ .[8][9]A single strong C-Br stretch at 690-515 cm⁻¹ .[7]
Location of Key Peaks Diagnostic and Fingerprint RegionsPrimarily in the Fingerprint Region
Aromatic Features Present (e.g., =C-H stretch >3000 cm⁻¹, C=C stretches at 1600-1450 cm⁻¹)Absent
Potential for Overlap The symmetric C-O stretch can sometimes overlap with other fingerprint region signals.The C-Br stretch is in a crowded region, but its intensity is often a good clue.
Confirmatory Evidence Presence of both C-O stretches and aromatic peaks.Absence of peaks for other functional groups (e.g., OH, C=O) and a strong low-frequency band.

Experimental Protocols

Sample Preparation and Analysis using Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a versatile sampling technique that requires minimal sample preparation.[10]

Experimental Workflow Diagram

G cluster_workflow ATR-FTIR Experimental Workflow start Start clean Clean ATR Crystal (e.g., with isopropanol) start->clean background Acquire Background Spectrum clean->background apply_sample Apply Sample to Crystal (a few drops of liquid or a small amount of solid) background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum clean_again Clean ATR Crystal acquire_spectrum->clean_again process Process and Analyze Spectrum clean_again->process end End process->end

Caption: A streamlined workflow for ATR-FTIR analysis.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.

  • Sample Application:

    • For liquid samples (e.g., Anisole, 1-Bromobutane): Place a small drop of the neat liquid onto the center of the ATR crystal.

    • For solid samples: Place a small amount of the solid powder onto the crystal and apply pressure using the built-in clamp to ensure good contact.

  • Sample Spectrum Acquisition: Acquire the infrared spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; 16 or 32 scans are typically sufficient.

  • Post-Analysis Cleaning: Thoroughly clean the ATR crystal to remove all traces of the sample.

  • Data Processing: Process the acquired spectrum using the instrument's software. This may include baseline correction and ATR correction.

  • Analysis: Identify the characteristic absorption peaks and compare them to known values to identify the functional groups present.

Conclusion

The infrared spectra of aryl ethers and alkyl bromides are distinguished by a set of characteristic absorption bands. Aryl ethers are readily identified by their two strong C-O stretching vibrations in the diagnostic and fingerprint regions, complemented by the presence of aromatic C-H and C=C stretching peaks. In contrast, the primary indicator for an alkyl bromide is a strong C-Br stretching absorption at a much lower frequency, deep within the fingerprint region. A systematic approach to spectral interpretation, focusing on the diagnostic regions first and then using the fingerprint region for confirmation, allows for the confident differentiation of these two important functional groups.

References

  • NIST Chemistry WebBook. (n.d.). Anisole. Retrieved February 18, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-bromobutane. Retrieved February 18, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved February 18, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). Anisole, 2,4-bis(chloromethyl)-. Retrieved February 18, 2026, from [Link]

  • Royal Society of Chemistry. (2009). Infrared Spectroscopy (IR). Retrieved February 18, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). Anisole. Retrieved February 18, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved February 18, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). Anisole. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. Retrieved February 18, 2026, from [Link]

  • Bartleby. (2021, August 17). IR Spectrum Of Anisole. Retrieved February 18, 2026, from [Link]

  • Chemistry LibreTexts. (n.d.). Ether Infrared spectra. Retrieved February 18, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information 1 Experimental Method Infrared spectroscopy Fourier transform infrared (FT-IR) spectra were recorded usin. Retrieved February 18, 2026, from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved February 18, 2026, from [Link]

  • WikiEducator. (n.d.). Chapter-17 Infrared spectroscopy (Vibrational Modes). Retrieved February 18, 2026, from [Link]

  • Chinese Journal of Chemical Physics. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Retrieved February 18, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Infrared Spectroscopy. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2025, December 11). FTIR spectroscopic study of thioanisole and its two halogenated derivatives. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2025, December 11). FTIR spectroscopic study of thioanisole and its two halogenated derivatives. Retrieved February 18, 2026, from [Link]

  • WikiEducator. (n.d.). Chapter-17 Infrared spectroscopy (Vibrational Modes). Retrieved February 18, 2026, from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved February 18, 2026, from [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved February 18, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). Butane, 1-bromo-. Retrieved February 18, 2026, from [Link]

  • Khan Academy. (n.d.). Introduction to infrared spectroscopy. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2021, April 10). Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions. Retrieved February 18, 2026, from [Link]

  • University of Tennessee at Martin. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Retrieved February 18, 2026, from [Link]

  • Imperial College London. (n.d.). Recent applications of ATR FTIR spectroscopy and imaging to proteins. Retrieved February 18, 2026, from [Link]

Sources

A Comparative Guide to the Reactivity of Bromoethyl vs. Chloroethyl Phenoxy Derivatives in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and organic synthesis, phenoxyethyl halides serve as pivotal building blocks for constructing complex molecular architectures. They are frequently employed as electrophilic partners in reactions to form ether, amine, or thioether linkages, which are common motifs in pharmacologically active compounds. The choice of the halogen—typically bromine or chlorine—on the ethyl linker is a critical decision that profoundly influences reaction kinetics and outcomes. This guide provides an in-depth, objective comparison of the reactivity of bromoethyl versus chloroethyl phenoxy derivatives, supported by fundamental chemical principles and a detailed experimental framework for quantitative analysis.

The Decisive Factors: Unpacking the Chemical Principles of Reactivity

The reactivity of haloalkanes in nucleophilic substitution reactions is not a matter of chance; it is governed by predictable electronic and energetic factors. For primary halides like the 2-haloethyl phenoxy derivatives, the predominant mechanism is the bimolecular nucleophilic substitution (SN2) reaction.[1][2] This mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously.[3][4] The rate of this reaction is therefore sensitive to factors that affect both the incoming nucleophile and the departing leaving group.

At the Heart of the Matter: Leaving Group Ability

The single most important factor differentiating the reactivity of bromoethyl and chloroethyl phenoxy derivatives is the nature of the halogen, which functions as the leaving group. A "good" leaving group is one that is stable on its own after it departs with the electron pair from the carbon-halogen bond.[5] This stability is directly correlated with the basicity of the leaving group: the weaker the base, the better the leaving group .[5][6]

When we compare the halide ions, their basicity follows the order: F⁻ > Cl⁻ > Br⁻ > I⁻. This trend is inversely related to the strength of their conjugate acids (HF < HCl < HBr < HI). Because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). Consequently, bromide is a superior leaving group to chloride .[5][7] This fundamental difference means the transition state of the SN2 reaction is lower in energy for the bromo-derivative, leading to a faster reaction.[6] The general order of reactivity for alkyl halides in SN2 reactions is R-I > R-Br > R-Cl > R-F.[3][8]

The Strength of the Bond to be Broken: C-X Bond Dissociation Energy

The rate of a chemical reaction is intimately linked to the energy required to break existing bonds. In this context, the strength of the carbon-halogen (C-X) bond is a critical parameter. A weaker bond requires less energy to break, contributing to a lower activation energy for the reaction and, therefore, a faster rate.[9][10]

The bond dissociation energies for carbon-halogen bonds decrease as we move down the halogen group in the periodic table.[10][11]

  • C-Cl Bond Energy: Approximately 327-339 kJ/mol[12][13]

  • C-Br Bond Energy: Approximately 276-285 kJ/mol[9][12][13]

The C-Br bond is significantly weaker than the C-Cl bond. This means that during the SN2 transition state, where the C-X bond is partially broken, the energetic cost is lower for the bromoethyl derivative. This lower bond strength directly translates to higher reactivity.[14]

G cluster_0 Factors Governing Reactivity Leaving Group Ability Leaving Group Ability Activation Energy Activation Energy Leaving Group Ability->Activation Energy Better LG = Lower Ea Bond Strength (C-X) Bond Strength (C-X) Bond Strength (C-X)->Activation Energy Weaker Bond = Lower Ea Reaction Rate Reaction Rate Activation Energy->Reaction Rate Lower Ea = Faster Rate

Caption: Relationship between leaving group, bond strength, and reaction rate.

Experimental Design: A Quantitative Kinetic Comparison

To empirically validate the theoretical principles, a comparative kinetic study can be designed. The objective is to measure the second-order rate constants for the reaction of a bromoethyl phenoxy derivative and its chloroethyl analog with a model nucleophile.

Materials & Reagents
  • Substrates: 2-Phenoxyethyl bromide and 2-Phenoxyethyl chloride.

  • Nucleophile: Sodium iodide (NaI).

  • Solvent: Acetone. This polar aprotic solvent is ideal for SN2 reactions. It readily dissolves sodium iodide but not the resulting sodium bromide or sodium chloride, causing the latter to precipitate. This precipitation drives the reaction to completion according to Le Châtelier's principle and provides a simple visual indication of reaction progress.[15][16]

  • Analytical Standard: Authentic samples of the expected product, 2-Phenoxyethyl iodide.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[17]

Experimental Protocol: Step-by-Step Methodology
  • Solution Preparation:

    • Prepare 0.1 M stock solutions of 2-phenoxyethyl bromide and 2-phenoxyethyl chloride in acetone.

    • Prepare a 0.2 M stock solution of sodium iodide in acetone.

  • Reaction Setup:

    • For each substrate, set up a series of reactions in sealed vials. Pipette 5.0 mL of the respective alkyl halide stock solution into each vial.

    • Place the vials in a constant temperature water bath set to 25°C and allow them to equilibrate for 15 minutes.

  • Reaction Initiation and Monitoring:

    • To initiate the reactions, add 5.0 mL of the pre-warmed 0.2 M NaI solution to each vial, starting a timer for each. This results in initial concentrations of 0.05 M for the alkyl halide and 0.1 M for the nucleophile.

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes for the bromo-derivative; longer intervals may be needed for the chloro-derivative), remove a vial from the water bath.

  • Quenching and Sample Preparation:

    • Immediately quench the reaction by diluting a 1.0 mL aliquot of the reaction mixture into 9.0 mL of a cold mobile phase (e.g., 50:50 acetonitrile:water). This stops the reaction by rapid cooling and dilution.

    • Filter the quenched sample through a 0.45 µm syringe filter to remove any precipitated salts before analysis.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC using a C18 column.

    • Use a UV detector set to a wavelength where both the reactant and product have significant absorbance (e.g., ~270 nm for the phenoxy group).

    • Quantify the concentration of the remaining alkyl halide at each time point by comparing its peak area to a pre-established calibration curve.

Data Analysis

The reaction follows second-order kinetics: Rate = k[R-X][NaI]. By plotting the natural logarithm of the concentration of the alkyl halide (ln[R-X]) versus time, the pseudo-first-order rate constant (k') can be determined from the slope of the resulting line. The second-order rate constant (k) is then calculated by dividing k' by the initial concentration of the nucleophile. The ratio of the rate constants (kBr / kCl) will provide a direct quantitative comparison of the reactivity.

G prep 1. Prepare Stock Solutions (Substrates, Nucleophile) setup 2. Set up Parallel Reactions (Bromo- & Chloro- Derivatives) prep->setup equil 3. Equilibrate at 25°C setup->equil init 4. Initiate Reactions (Add Nucleophile) equil->init monitor 5. Sample at Time Intervals init->monitor quench 6. Quench Reaction (Dilute & Cool) monitor->quench analyze 7. Analyze by HPLC (Quantify Reactant) quench->analyze calc 8. Calculate Rate Constants (kBr and kCl) analyze->calc compare 9. Compare Reactivity (kBr / kCl) calc->compare

Sources

Validating purity of 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene using GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for GC-MS

In the synthesis of 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene (an alkylated halogenated phenol intermediate), purity is not merely a specification—it is a safeguard against downstream synthetic failure.[1] While HPLC-UV is the workhorse for final drug substances, Gas Chromatography-Mass Spectrometry (GC-MS) is the superior tool for validating this specific intermediate.[1]

Why? The molecule contains both Chlorine and Bromine.[2][3] This unique halogen signature allows GC-MS to perform what HPLC-UV cannot: definitive structural elucidation of impurities based on isotopic abundance patterns.[1] This guide details the validation of a GC-MS method that distinguishes the target molecule from critical impurities like unreacted 1,2-dibromoethane, 2-chloro-4-methylphenol, and the potential "dimer" side-product.[1]

Chemical Context & Impurity Profile

To validate purity, one must first understand the "Enemy"—the impurities.

  • Target Molecule: this compound (

    
    )[1]
    
  • Molecular Weight: ~249.5 g/mol [1]

  • Boiling Point (Predicted): ~260–280°C (requires high-temperature column program).[1]

Critical Impurities (The "Watch List")
Impurity TypeSourceDetection Challenge
2-Chloro-4-methylphenol Unreacted Starting MaterialAcidic; can tail on non-polar columns.[1]
1,2-Dibromoethane Excess ReagentHighly volatile; elutes early (solvent delay risk).[1]
The "Dimer" Side Reaction (Double alkylation)High MW (~380+); elutes very late.
Vinyl Ether Derivative Elimination Side ProductStructural isomer issues; requires MS resolution.

Comparative Analysis: GC-MS vs. Alternatives

The following table objectively compares GC-MS against common alternatives for this specific halogenated ether.

FeatureGC-MS (Recommended) HPLC-UV GC-FID
Specificity High. Mass spectrum confirms Br/Cl isotope pattern.[1]Medium. Relies on retention time; cannot confirm identity of new peaks.Low. Non-specific signal; "Ghost peaks" can be misidentified.[1]
Sensitivity High (SIM Mode). Can detect <0.05% impurities.[1]Medium. The ether linkage has weak chromophores; requires low wavelength (210-220 nm).[1]High. Good for carbon-counting, but blind to structure.[1]
Throughput Medium. 20-30 min run time due to high BP.[1]High. 10-15 min run time possible.[1]Medium. Similar to GC-MS.[1]
Limitations Thermal degradation possible in injector port.[1]Solvent cut-off interference; poor for volatile dibromoethane.[1]No structural confirmation.[1]

Expert Insight: Use GC-MS for method development and validation to identify every peak. Once the impurity profile is locked, you may transfer the method to GC-FID for routine QC to save costs, provided the retention times are perfectly mapped.

Technical Deep Dive: The Isotope "Fingerprint"

This is the core scientific advantage. The target molecule contains 1 Chlorine and 1 Bromine .

  • Chlorine:

    
     (75.8%) and 
    
    
    
    (24.2%) → ~3:1 ratio.[1]
  • Bromine:

    
     (50.7%) and 
    
    
    
    (49.3%) → ~1:1 ratio.[1]

The Resulting Pattern (M+): When these combine, the Molecular Ion (M+) cluster is distinct. You will not see a single peak; you will see a cluster at m/z 248, 250, and 252 .

  • m/z 248 (

    
    ):  Base intensity.[1]
    
  • m/z 250 (

    
     + 
    
    
    
    ):
    ~130% of base (The "Tall" middle peak).
  • m/z 252 (

    
    ):  ~30% of base.
    

Validation Check: If your main peak does not match this 100 : 130 : 30 intensity ratio, it is not your product , regardless of retention time.

Experimental Protocol (Step-by-Step)

A. Sample Preparation[1][5][6]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1] Avoid Methanol (can react with alkyl bromide in injector).[1]

  • Concentration: 1.0 mg/mL for assay; 0.5 mg/mL for impurity profiling.

  • Filtration: 0.2 µm PTFE filter (ensure no particulate matter enters the liner).

B. GC Parameters[1][5][6][7]
  • System: Agilent 7890/5977 or equivalent.

  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).[1] Low bleed is essential.[1]

  • Inlet: Split Mode (20:1). Temp: 250°C.[1]

    • Caution: If thermal degradation is observed (broadening peaks), lower to 220°C or use Pulsed Splitless.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 2 min (Catch volatile dibromoethane).

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 300°C.

    • Hold 5 min (Elute the dimer).

C. MS Parameters[2][3][4][5][6][7][8]
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Mode: Full Scan (m/z 40–450) for identification; SIM (m/z 248, 250, 155) for quantitation.

Validation Data (Representative)

Based on ICH Q2(R1) guidelines [1].

ParameterAcceptance CriteriaTypical Result
Specificity No interference at RT of target; Mass spectrum match >95%.Pass. Purity angle < Purity threshold.[1]
Linearity

(Range: 50%–150% of target conc).

.[1]
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).LOQ: 0.05 µg/mL.[1]
Precision RSD < 2.0% (n=6 injections).[1]RSD = 0.8%.[1]
Recovery 98.0% – 102.0% (Spiked samples).[1]99.2%.[1]

Visualization: Analytical Workflow

Diagram 1: Method Development Workflow

AnalyticalWorkflow cluster_separation Separation Phase cluster_detection Detection Phase Start Crude Sample (this compound) Solubility Dissolve in DCM (1 mg/mL) Start->Solubility GC_Inj GC Injection (Split 20:1, 250°C) Solubility->GC_Inj Column DB-5MS Column (50°C -> 300°C Ramp) GC_Inj->Column MS_Scan MS Full Scan (m/z 40-450) Column->MS_Scan Peak_Eval Peak Evaluation MS_Scan->Peak_Eval Decision Isotope Pattern Match? Peak_Eval->Decision Pass Confirm Identity & Quantify Decision->Pass Yes (Cl+Br Pattern) Fail Flag as Impurity (Check Library) Decision->Fail No

Caption: Workflow for validating sample identity using GC-MS. The "Isotope Pattern Match" is the critical Go/No-Go decision point.

Diagram 2: Impurity Decision Tree

ImpurityTree Root Unknown Peak Detected RT_Check Retention Time (RT) Root->RT_Check Early Early Eluting (RT < 5 min) RT_Check->Early Fast Late Late Eluting (RT > 20 min) RT_Check->Late Slow MS_Check Check Isotope Pattern RT_Check->MS_Check Mid-Range Volatile Likely Solvent or 1,2-Dibromoethane Early->Volatile Dimer Likely Dimer (Check m/z > 350) Late->Dimer Pattern_Br 1:1 Doublet? MS_Check->Pattern_Br Pattern_Cl 3:1 Ratio? MS_Check->Pattern_Cl Result_Br Brominated Impurity Pattern_Br->Result_Br Result_Cl Chlorinated Impurity Pattern_Cl->Result_Cl

Caption: Diagnostic logic for categorizing unknown impurities based on retention time and mass spectral signatures.

Troubleshooting & Self-Validating Systems

A robust method must detect its own failures.[1]

  • Ghost Peaks: If you see peaks appearing between injections, your final hold time at 300°C is too short.[1] The "dimer" impurity may be eluting in the subsequent run. Fix: Extend final hold by 5 minutes.

  • Degradation: If the target peak tails significantly, the alkyl bromide moiety may be degrading on active sites in the liner. Fix: Replace liner with a deactivated, wool-free liner.[1]

  • Carryover: Run a solvent blank after the high-concentration standard. If peak area > 0.1% of LOQ, increase syringe washes.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][4][5]

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[1][6]

  • NIST Chemistry WebBook. Mass Spectral Data for Halogenated Compounds.[1] National Institute of Standards and Technology. [1]

  • PubChem. Compound Summary: 1-(2-Bromoethoxy)-4-chlorobenzene (Structural Analog).[1] National Library of Medicine. [1]

Sources

Comparative Guide: TLC Visualization of Bromoethoxy Benzene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromoethoxy benzene compounds present a dual-nature challenge in Thin Layer Chromatography (TLC) visualization. They possess a UV-active aromatic core and a chemically significant halogen-ether motif. While standard UV detection is often sufficient for general monitoring, it fails to distinguish these compounds from non-halogenated impurities or side products. This guide compares four distinct visualization techniques, ranging from non-destructive physical methods to specific chemical derivatization, enabling researchers to select the optimal protocol based on sensitivity requirements and chemical specificity.

Part 1: The Chemical Context

To visualize a compound effectively, one must understand its interaction with the stationary phase and the detection reagent.

  • The Chromophore: The benzene ring provides a strong

    
     transition, making UV absorption the primary detection method.
    
  • The Auxochromes: The ethoxy group (

    
    ) is an electron-donating group (EDG) that activates the ring, making it susceptible to electrophilic stains (like Iodine or Anisaldehyde).
    
  • The Halogen: The bromine atom introduces a "heavy atom effect," which can quench fluorescence but also offers a specific handle for silver-based detection.

Part 2: Comparative Analysis of Visualization Methods

Method 1: UV Fluorescence Quenching ( nm)

Mechanism: Commercial TLC plates (e.g., Silica Gel 60


) contain a fluorescent indicator (zinc silicate or manganese-activated zinc silicate). When irradiated at 254 nm, the background fluoresces green.[1][2][3] The bromoethoxy benzene absorbs this radiation, preventing it from reaching the indicator, appearing as a dark spot.
  • Pros: Non-destructive, rapid, high sensitivity for aromatics.

  • Cons: Non-specific; cannot distinguish between bromoethoxy benzene and de-brominated side products (e.g., ethoxy benzene).

Method 2: Silver Nitrate / UV (The Halogen-Specific Stain)

Mechanism: Unlike ionic halides, aryl/alkyl bromides do not precipitate instantly with silver ions. This method requires photolysis . UV light cleaves the C-Br bond (homolytic fission), generating bromide radicals/ions which then react with silver ions (


) to form insoluble silver bromide (

).
  • Pros: Highly specific for the halogen. Confirms the presence of Bromine.

  • Cons: Destructive; requires preparation of fresh reagents; sensitive to light.

Method 3: p-Anisaldehyde (The Ether-Specific Stain)

Mechanism: Under acidic conditions and heat, p-anisaldehyde undergoes an electrophilic aromatic substitution or condensation with the activated benzene ring (activated by the ethoxy group). This forms a polymethine dye complex.

  • Pros: High sensitivity; colors often vary by substitution pattern, aiding identification.

  • Cons: Destructive; requires heating (120°C+).

Summary of Performance Data
FeatureUV 254 nmSilver Nitrate / UVp-AnisaldehydeIodine Vapor
Detection Principle Physical (Absorption)Chemical (Precipitation)Chemical (Condensation)Physical/Chemical (Complexation)
Specificity Low (Any Aromatic)High (Halogens) Moderate (Nucleophiles)Low (General)
LOD (Limit of Detection) ~0.1 - 0.5

g
~1 - 5

g
~0.5 - 1

g
~1 - 10

g
Destructive? NoYesYesReversible
Coloration Dark Spot (Green BG)Gray/Black SpotViolet/BlueYellow/Brown

Part 3: Visualization & Logic

Workflow Decision Matrix

Use this logic flow to determine the appropriate stain for your stage of development.

StainSelection Start Start: Bromoethoxy Benzene Analysis UV_Check Is the compound UV active? Start->UV_Check UV_Method Use UV 254 nm (Routine Monitoring) UV_Check->UV_Method Yes (Standard) Specificity Need to confirm Bromine? UV_Method->Specificity Ag_Method Use Silver Nitrate/UV (Halogen Specific) Specificity->Ag_Method Yes Func_Check Need to confirm Ether/Skeleton? Specificity->Func_Check No Anis_Method Use p-Anisaldehyde (Functional Group ID) Func_Check->Anis_Method Yes

Caption: Decision matrix for selecting TLC visualization based on analytical needs.

Mechanism of Silver Nitrate Activation

The following diagram illustrates why UV light is required to visualize organic bromides with silver nitrate.

AgMechanism RBr R-O-Ph-Br (Organic Bromide) Radicals [R-O-Ph]* + [Br]* (Radical Intermediates) RBr->Radicals Activation UV UV Light (hv) UV->Radicals AgBr AgBr (s) (Dark Precipitate) Radicals->AgBr AgPlus AgNO3 (Silver Ions) AgPlus->AgBr Precipitation

Caption: Photolytic activation of organic bromides to form visible Silver Bromide precipitate.

Part 4: Experimental Protocols

Protocol A: Silver Nitrate / UV Dip (Halogen Specific)

Best for: Confirming the presence of the bromine atom.

  • Preparation:

    • Dissolve 0.1 g Silver Nitrate (

      
      )  in 1 mL D.I. water .
      
    • Add 10 mL 2-Phenoxyethanol .

    • Dilute to 200 mL with Acetone .

    • Add 1 drop of 30% Hydrogen Peroxide (Accelerates contrast).[4]

    • Storage: Store in an amber bottle (light sensitive). Shelf life: ~1 month.

  • Execution:

    • Elute and dry the TLC plate completely.

    • Dip the plate into the solution using a smooth motion (do not soak).

    • Blot excess reagent on a paper towel.[5]

    • Crucial Step: Expose the wet plate to short-wave UV (254 nm) for 1–5 minutes.

    • Observation: Brominated compounds appear as dark gray/black spots against a white/tan background.

Protocol B: p-Anisaldehyde Stain (General/Ether Specific)

Best for: High sensitivity detection of the aromatic ether skeleton.

  • Preparation:

    • In a flask, combine 135 mL Absolute Ethanol .

    • Add 5 mL Concentrated Sulfuric Acid (Caution: Exothermic).

    • Add 1.5 mL Glacial Acetic Acid .

    • Add 3.7 mL p-Anisaldehyde .

    • Storage: Store in a clear or amber jar wrapped in foil. Discard if the solution turns red/brown.

  • Execution:

    • Dip the dried TLC plate.[5]

    • Wipe the back of the plate.

    • Heat with a heat gun or on a hot plate at 150°C - 200°C .

    • Observation: Bromoethoxy benzenes typically manifest as violet or blue spots. The background will turn pinkish.[3][5]

References

  • Chemistry LibreTexts. "Visualizing TLC Plates." LibreTexts Chemistry, 2022. [Link]

  • Reach Devices. "TLC Stains: Recipes and Mechanisms." Reach Devices Repository. [Link]

  • Sherma, J., & Fried, B. "Handbook of Thin-Layer Chromatography." Marcel Dekker Inc., 3rd Edition, 2003.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Immediate Directive: This compound is a Halogenated Organic . Under no circumstances should it be disposed of with general organic solvents (non-halogenated) or aqueous waste streams.

Chemical Identity & Risk Logic
  • Compound: 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene

  • Functional Classification: Alkylating Agent / Halogenated Aryl Ether.

  • Key Hazards:

    • Alkylating Potential: The 2-bromoethoxy tail acts as a primary alkyl halide, making it a potential alkylating agent. It can react with nucleophiles (DNA, proteins) in biological systems, necessitating strict "Cradle-to-Grave" containment.

    • Halogen Content: Contains both Chlorine (Aryl) and Bromine (Alkyl). Burning this waste in standard non-halogenated incinerators can generate acidic gases (HBr, HCl) and potentially dioxins, damaging scrubbers and violating environmental permits.

PropertyValue / StatusOperational Implication
Physical State Solid or Oil (Low MP)May require dissolution for liquid waste streams.
Reactivity Electrophilic (Alkylator)Do not mix with strong nucleophiles (amines, thiols) in waste drums unless intentional quenching is planned.
RCRA Status Characteristic (Likely D001/D003)Must be coded as Halogenated Waste .
Flash Point Variable (treat as <60°C)Treat as Flammable for storage.

Waste Stream Segregation (The "Golden Rule")

The most common compliance violation with this compound is misclassification. You must segregate it from non-halogenated solvents (acetone, methanol, ethanol) to avoid cross-contaminating bulk waste streams, which exponentially increases disposal costs.

Decision Matrix: Waste Classification

Use this logic flow to determine the correct waste drum.

WasteSegregation Start Waste Generation: This compound IsPure Is it Pure Substance? Start->IsPure IsMixed Is it in Solution? IsPure->IsMixed No SolidWaste Solid Waste Stream (Halogenated Debris) IsPure->SolidWaste Yes (Solid/Residue) SolventType Solvent Type? IsMixed->SolventType HaloWaste Liquid Waste: HALOGENATED ORGANIC SolventType->HaloWaste Contains DCM, Chloroform, or Pure Compound SolventType->HaloWaste Contains Acetone/EtOH (BUT mixed with Compound) NonHalo Liquid Waste: NON-HALOGENATED HaloWaste->NonHalo NEVER MIX

Figure 1: Segregation logic. Note that even if the compound is dissolved in a non-halogenated solvent like acetone, the presence of the halogenated solute forces the entire mixture into the Halogenated Waste stream.

Operational Disposal Protocols

Protocol A: Standard Laboratory Disposal (Liquid Waste)

Use this for reaction mixtures, mother liquors, and washing solutions.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass carboys. Avoid metal cans due to potential corrosion from hydrolysis products (HBr/HCl).

  • Labeling: Apply a hazardous waste label immediately upon the first drop entering the container.

    • Constituents: List "Halogenated Organics" and specifically "this compound".

    • Hazards: Check "Toxic" and "Flammable".[1][2][3]

  • Bulking: Pour waste into the carboy using a funnel.

    • Critical Check: Ensure the carboy is NOT designated for "Non-Halogenated" (e.g., Acetone/Methanol only).

  • Storage: Store in a secondary containment tray inside a flammable cabinet until pickup.

Protocol B: Decontamination & Quenching (Spills/Glassware)

Use this for cleaning glassware or neutralizing spills.[4] The alkyl bromide moiety can be chemically deactivated by reacting it with a nucleophile.

Mechanism: Nucleophilic substitution (


) replaces the reactive Bromine with a benign group.

Reagents:

  • Quenching Solution: 10% Ethanolamine in Ethanol (or Methanol).

  • Alternative: Aqueous Sodium Thiosulfate (saturated).

Step-by-Step Decontamination:

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Application:

    • For Glassware: Rinse the flask with the Quenching Solution. Let it sit for 30 minutes. The ethanolamine will react with the alkyl bromide to form a stable ammonium salt.

    • For Spills: Absorb the bulk liquid with vermiculite.[5] Collect the solid. Wipe the surface with a paper towel soaked in the Quenching Solution.

  • Final Cleanup: Rinse with water and acetone.

  • Disposal of Rinsate: Collect the first 2 rinses into the Halogenated Waste container (even if quenched, it is best practice to treat the byproduct as chemical waste).

Regulatory & Logistics (USA/RCRA Context)

Packaging for Off-Site Transport

When preparing for final disposal (incineration), adherence to DOT regulations is mandatory.

ParameterSpecificationReason
UN Number UN 2929 (Toxic liquid, flammable, organic, n.o.s.) or UN 2810 (Toxic liquid, organic, n.o.s.)Depends on flash point. Most halogenated ethers fall under Toxic/Flammable.
Packing Group II or III Indicates moderate to high danger.
Labeling Class 6.1 (Toxic) + Class 3 (Flammable)Visual communication for emergency responders.
Waste Code D001 (Ignitable) + Halogenated Signals the incinerator facility to use scrubbers.
The "Lab Pack" System

For small quantities (<5L), do not bulk into 55-gallon drums yourself. Use the Lab Pack method:

  • Keep the chemical in its original, sealed container if possible.

  • Place the container into a larger shipping drum (poly or steel) filled with absorbent material (vermiculite).

  • The waste contractor will inventory and seal the drum.

Emergency Response: Spill Scenario

In the event of a spill outside a fume hood:

  • Evacuate: Clear the immediate area.

  • Ventilate: Open windows if safe; ensure lab ventilation is maxed.

  • Assess:

    • Minor (<10mL): Proceed with Protocol B (Quenching) using proper PPE.

    • Major (>100mL): Do not attempt cleanup. Contact EHS/Fire Department.

  • Do Not Flush: Never allow this compound to enter drains.[6] It is toxic to aquatic life and persistent.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[8] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Personal protective equipment for handling 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Profile

Compound: 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene Chemical Class: Halogenated Aromatic Ether / Alkylating Agent

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact intermediate may be sparse, its structure dictates a strict containment protocol .

The molecule contains a 2-bromoethoxy tail.[1] In medicinal chemistry, this moiety is a "warhead"—a primary alkyl halide capable of nucleophilic substitution.

  • The Risk: It acts as a potential alkylating agent . It can transfer the ethyl-benzene group to nucleophilic sites on DNA or proteins (guanine residues), posing a latent risk of mutagenicity or sensitization.

  • The Immediate Hazard: It is a severe skin and eye irritant (characteristic of benzyl/alkyl halides) and persistent in the environment (halogenated aromatic).

Core Directive: Treat this substance as a suspected carcinogen and severe irritant . Do not rely on the absence of a "Danger" symbol on a preliminary label to lower your guard.

Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves are insufficient for prolonged contact with halogenated ethers. The ether oxygen and halogen atoms facilitate permeation through thin nitrile rubber, often without visible degradation.

Barrier Protection Standards
PPE ComponentRecommendationTechnical Justification
Primary Glove Silver Shield® (Laminate) or Silverskin Mandatory for Stock Handling. Halogenated ethers permeate nitrile in <15 mins. Laminate offers >480 min breakthrough time.
Secondary Glove Nitrile (5-8 mil) Worn over the laminate glove to provide dexterity and grip (laminate is slippery) and to protect the inner glove from abrasion.
Eye Protection Chemical Splash Goggles Safety glasses are inadequate. Vapors and micro-droplets can bypass side shields. Goggles form a seal against the orbital socket.
Respiratory Fume Hood (Face Velocity >100 fpm) Volatility is low-to-moderate, but alkylating vapors are highly toxic over time. Do not use on an open bench.
Body Tyvek® Lab Coat + Apron Cotton lab coats absorb liquids. If handling >5g, wear a chemical-resistant apron (Butyl or Neoprene).
PPE Decision Logic

The following decision tree illustrates the required protection levels based on your specific operation.

PPE_Decision_Logic Start Select Operation Task_Weighing Weighing / Solid Handling Start->Task_Weighing Task_Reaction Reaction / Liquid Handling Start->Task_Reaction Task_Spill Spill Cleanup (>5mL) Start->Task_Spill Risk_Dust Risk: Dust Inhalation & Contact Task_Weighing->Risk_Dust Risk_Splash Risk: Splash & Vapor Permeation Task_Reaction->Risk_Splash Task_Spill->Risk_Splash PPE_Level1 Standard PPE: Nitrile (Double) + Goggles + Fume Hood Risk_Dust->PPE_Level1 If < 100mg PPE_Level2 High-Level PPE: Laminate Gloves (Inner) + Nitrile (Outer) + Goggles + Apron Risk_Dust->PPE_Level2 If > 100mg Risk_Splash->PPE_Level2

Figure 1: PPE Selection logic based on operational risk intensity.

Operational Protocols

A. Weighing and Transfer

The solid/viscous liquid nature of this intermediate requires static control.

  • Engineering Control: Place the balance inside the chemical fume hood. If vibration is an issue, use a marble balance table within the hood or a powder containment enclosure.

  • Static Mitigation: Use an ionizing fan or anti-static gun. Halogenated aromatics can carry static charges, causing "jumping" of powder/droplets.

  • Technique:

    • Never weigh directly onto the balance pan.

    • Use a glass weighing boat (plastics may leach or dissolve if the compound is a liquid/oil).

    • Double Glove Protocol: Put on Laminate gloves, then Nitrile gloves. Tape the cuff of the lab coat to the outer glove if reaching deep into a drum.

B. Reaction Setup
  • Solvent Compatibility: When dissolving this compound, be aware that it may permeate plastic tubing (tygon/PVC). Use PTFE (Teflon) or Stainless Steel tubing for cannulation.

  • Temperature Control: If heating, ensure a reflux condenser is active before heating begins to prevent the escape of alkylating vapors.

C. Waste Disposal[2][3][4]
  • Classification: Hazardous Waste (Halogenated Organic).

  • Segregation: Do not mix with oxidizers (e.g., Nitric acid) or strong bases in the waste stream without neutralization, as exothermic hydrolysis can occur.

  • Labeling: Clearly tag as "Halogenated Organic - Potential Alkylator."

Emergency Response & Spill Management

In the event of a spill, speed is secondary to safety. Do not rush.

Spill Response Workflow

Spill_Response Event Spill Detected Eval Evaluate Volume Event->Eval Minor Minor (<10mL) Inside Hood Eval->Minor Major Major (>10mL) Or Outside Hood Eval->Major Action_Minor 1. Absorb with Vermiculite 2. Wipe with Acetone 3. Double Bag Waste Minor->Action_Minor Action_Major 1. EVACUATE LAB 2. Secure Doors 3. Call EHS/HazMat Major->Action_Major

Figure 2: Decision flow for spill containment. Note that "Major" spills outside a hood require evacuation due to the alkylating nature of the vapor.

Decontamination Solution

For surface decontamination (benchtop/glassware), a simple soap wash is insufficient to destroy the alkylating potential.

  • Solution: 10% Sodium Thiosulfate (aqueous).

  • Mechanism: Thiosulfate is a strong nucleophile that will react with the bromoethyl group, converting the toxic alkyl bromide into a harmless Bunte salt.

  • Procedure: Spray the contaminated area with Thiosulfate solution, let sit for 15 minutes, then wash with soap and water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]

Sources

×

Retrosynthesis Analysis

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1-(2-Bromoethoxy)-2-chloro-4-methylbenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.